4-Fluoro-N-pentylaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
4-fluoro-N-pentylaniline |
InChI |
InChI=1S/C11H16FN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
VPCAMTOWUSKGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characteristics of 4-Fluoro-N-pentylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-N-pentylaniline is an aniline derivative of interest in medicinal chemistry and materials science. Its structural features, a fluorine-substituted aromatic ring coupled with an N-pentyl group, suggest potential applications as an intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of its known and predicted physicochemical characteristics, outlines general experimental protocols for its synthesis and characterization, and discusses its potential relevance in drug development. Due to a lack of specific experimental data in publicly available literature, some information presented is based on the properties of analogous compounds and established principles of organic chemistry.
Introduction
This compound (Figure 1) is a secondary aromatic amine. The presence of a fluorine atom at the para position of the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.[1] The N-pentyl group contributes to the overall lipophilicity of the compound. This guide aims to consolidate the available information on this compound to support further research and development activities.
Figure 1. Chemical Structure of this compound
Physicochemical Characteristics
| Property | This compound | 4-Fluoroaniline (Analogue) | 4-Pentylaniline (Analogue) |
| Molecular Formula | C₁₁H₁₆FN | C₆H₆FN | C₁₁H₁₇N |
| Molecular Weight | 181.25 g/mol | 111.12 g/mol [2] | 163.26 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] | Pale yellow liquid[5] | Clear colorless to yellow to orange liquid |
| Melting Point | Not available | -1.9 °C[6][7] | Not available |
| Boiling Point | Not available | 187 °C at 767 mmHg[2][6] | 130 °C[8] |
| Solubility | Sparingly soluble in water (predicted) | 33 g/L in water at 20 °C[5][6] | Sparingly soluble in water[3][9] |
| pKa (of conjugate acid) | Not available | 4.65 at 25 °C[5][6] | 5.10 (Predicted)[9] |
| LogP (XLogP3) | 3.8 (Predicted)[4] | 1.15[5] | Not available |
Synthesis and Purification
This compound can be synthesized via several routes, with N-alkylation of 4-fluoroaniline being a common method.[4]
Synthesis Workflow
Experimental Protocol: N-Alkylation of 4-fluoroaniline
The following is a general procedure for the N-alkylation of an aniline derivative. Specific conditions for this compound may require optimization.
-
Reaction Setup: To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents).
-
Addition of Alkylating Agent: Add pentyl bromide or pentyl iodide (1.1 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. If a solid precipitate is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Physicochemical Characterization: Experimental Protocols
The following are standard experimental methods for determining the key physicochemical properties of a liquid amine like this compound.
Determination of Boiling Point (Micro Method)
The boiling point can be determined using a Thiele tube apparatus, which requires a small amount of the sample.
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10][11]
Solubility Determination
A qualitative assessment of solubility can be performed in various solvents.
-
Procedure: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane), add a small, measured amount (e.g., 10 mg) of this compound.
-
Observation: The mixtures are agitated, and the solubility is observed at room temperature. Solubility can be categorized as soluble, partially soluble, or insoluble. For aqueous solutions, the pH should be measured using pH paper or a pH meter.[7][12]
Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of the amine can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.[13][14]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.[15]
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[16][17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine and the C-F stretch.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.
Applications in Drug Development
While specific biological activities of this compound have not been reported in the searched literature, its structural motifs suggest potential applications in drug discovery and development.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): As an aniline derivative, it can serve as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[4]
-
Modulation of Physicochemical Properties: The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, which can affect drug absorption and distribution.[1] The pentyl group increases lipophilicity, which can influence membrane permeability.
-
Lead Optimization: In a drug discovery program, this compound could be used as a building block in the synthesis of analogues of a lead compound to explore structure-activity relationships (SAR).
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for 4-fluoroaniline, it should be handled with care. 4-Fluoroaniline is harmful if swallowed and causes severe skin burns and eye damage.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2]
Conclusion
This compound is a chemical compound with potential utility in research and development, particularly in the fields of medicinal chemistry and material science. This guide has provided an overview of its general characteristics and outlined standard protocols for its synthesis and characterization. The lack of specific experimental data highlights an opportunity for further research to fully elucidate the physicochemical properties of this compound and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. embibe.com [embibe.com]
- 4. Buy this compound [smolecule.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. galaxy.ai [galaxy.ai]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. lobachemie.com [lobachemie.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 15. mdpi.com [mdpi.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. bg.copernicus.org [bg.copernicus.org]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
4-Fluoro-N-pentylaniline CAS number and molecular weight
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides available information on 4-Fluoro-N-pentylaniline. Due to the limited availability of data for this specific compound, information on its closely related precursors, 4-Fluoroaniline and 4-n-Pentylaniline, is also included for reference and comparative purposes.
Introduction
This compound is an organofluorine compound featuring a fluorine atom at the para-position of the aniline ring and a pentyl group attached to the nitrogen atom.[1] This structure makes it a subject of interest in medicinal chemistry and material science, often synthesized as an intermediate for more complex molecules.[1] Its fluorinated aromatic ring and the N-alkyl substituent are key features that can influence its chemical reactivity and biological activity.
Chemical Identity and Properties
| Identifier | Value | Source |
| Molecular Formula | C11H16FN | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCCCCNC1=CC=C(C=C1)F | [1] |
| InChI Key | VPCAMTOWUSKGMI-UHFFFAOYSA-N | [1] |
For comparative purposes, the properties of its parent compounds, 4-Fluoroaniline and 4-n-Pentylaniline, are provided below.
Table of Properties for Related Compounds:
| Property | 4-Fluoroaniline | 4-n-Pentylaniline |
| CAS Number | 371-40-4[2][3][4] | 33228-44-3[5][6] |
| Molecular Formula | C6H6FN[2][3] | C11H17N[5][6] |
| Molecular Weight | 111.12 g/mol [2][3] | 163.26 g/mol [6] |
| Appearance | Colorless to light yellow liquid[3][4] | Clear colorless to yellow to orange liquid[5] |
| Boiling Point | 188 °C[3][4] | 130 °C[6] |
| Density | 1.1725 g/cm³[3] | 0.919 g/mL at 25 °C[6] |
| Refractive Index | 1.539 (n20/D) | 1.53 (n20/D)[6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established chemical reactions, primarily involving the formation of the N-alkyl bond.[1]
A common method for the synthesis of secondary amines like this compound is the N-alkylation of a primary amine. In this case, 4-fluoroaniline is reacted with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
General Experimental Protocol:
-
Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., potassium carbonate, triethylamine).
-
Add the pentyl halide dropwise to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Another synthetic route is the reductive amination of a carbonyl compound. In this case, 4-fluoroaniline can be reacted with pentanal in the presence of a reducing agent.
General Experimental Protocol:
-
Dissolve 4-fluoroaniline and pentanal in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent and purify the product.
Diagram of Synthesis Pathways
Caption: Synthetic routes to this compound.
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are not widely published, its structural motifs are present in various biologically active molecules. N-alkylanilines are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aniline derivatives are associated with a broad range of biological activities.
Logical Workflow for Investigating a Novel N-Alkylaniline
Caption: A logical workflow for the investigation of a novel compound.
References
- 1. Buy this compound [smolecule.com]
- 2. 4-Fluoroaniline 99 371-40-4 [sigmaaldrich.com]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. 4-Fluoroaniline 371-40-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-n-Pentylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-PENTYLANILINE | 33228-44-3 [chemicalbook.com]
Spectroscopic Analysis of 4-Fluoro-N-pentylaniline: A Technical Overview
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-N-pentylaniline. It also outlines general experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | Multiplet | 2H | Ar-H (ortho to F) |
| ~ 6.5 - 6.7 | Multiplet | 2H | Ar-H (ortho to NH) |
| ~ 3.5 - 4.5 | Broad Singlet | 1H | N-H |
| ~ 3.1 | Triplet | 2H | N-CH₂- |
| ~ 1.6 | Multiplet | 2H | N-CH₂-CH₂- |
| ~ 1.3 | Multiplet | 4H | -(CH₂)₂-CH₃ |
| ~ 0.9 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 156 (d, ¹JCF ≈ 235 Hz) | Ar-C-F |
| ~ 144 | Ar-C-N |
| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to F) |
| ~ 114 (d, ³JCF ≈ 7 Hz) | Ar-C (ortho to N) |
| ~ 44 | N-CH₂- |
| ~ 29 | N-CH₂-CH₂- |
| ~ 29 | -CH₂-CH₂-CH₃ |
| ~ 22 | -CH₂-CH₃ |
| ~ 14 | -CH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium, Sharp | N-H Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1610, 1510 | Strong | Aromatic C=C Stretch |
| ~ 1320 | Medium | C-N Stretch |
| ~ 1220 | Strong | C-F Stretch |
| ~ 820 | Strong | p-disubstituted C-H bend |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 124 | High | [M - C₄H₉]⁺ |
| 111 | Medium | [M - C₅H₁₀]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
The following are general methodologies for the acquisition of spectral data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger sample amount (20-50 mg) and longer acquisition times are often necessary.[1] A proton-decoupled experiment is standard, with a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.[3][4] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods for small molecules include direct infusion via a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides fragmentation patterns useful for structural elucidation.[8][9] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the intact molecular ion.[7][10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Fluoro-N-pentylaniline. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous structures, namely 4-fluoroaniline and N-pentylaniline, and outlines established methodologies for its empirical determination.
Physicochemical Profile of this compound
An estimated physicochemical profile of this compound can be extrapolated from its constituent parts: the 4-fluoroaniline ring and the N-pentyl chain.
| Property | 4-Fluoroaniline | N-Pentylaniline | Estimated this compound |
| Molecular Formula | C₆H₆FN[1] | C₁₁H₁₇N[2] | C₁₁H₁₆FN |
| Molecular Weight | 111.12 g/mol [1] | 163.26 g/mol [2] | ~181.25 g/mol |
| Boiling Point | 187 °C[1] | 258 °C[3] | Expected to be >200 °C |
| pKa | 4.65 (conjugate acid)[1] | 5.05 (Predicted)[3] | ~4.5 - 5.5 |
| LogP | 1.15 | 3.3 | Estimated to be >3 |
| Water Solubility | 33 g/L (20 °C)[1] | Sparingly soluble[4] | Expected to be sparingly soluble to insoluble |
Table 1: Comparative Physicochemical Properties
The introduction of the pentyl group to the aniline nitrogen significantly increases the lipophilicity (as indicated by the higher LogP of N-pentylaniline) and molecular weight. Consequently, this compound is predicted to have low aqueous solubility. The basicity, reflected by the pKa of the anilinic nitrogen, is not expected to change dramatically.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. The principle of "like dissolves like" is a useful guide for predicting solubility in various solvents.[5] Solvents with polarities similar to the solute are generally effective at dissolving it.
Qualitative Solubility Prediction:
| Solvent | Polarity | Predicted Solubility of this compound |
| Water | High | Insoluble / Sparingly Soluble |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Acetone | Medium | Soluble |
| Acetonitrile | Medium | Soluble |
| Dichloromethane | Low | Very Soluble |
| Toluene | Low | Very Soluble |
| Hexane | Low | Soluble / Very Soluble |
Table 2: Predicted Qualitative Solubility in Common Solvents
Experimental Protocol for Solubility Determination
A standard method for quantitatively determining the solubility of a compound is the shake-flask method.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Withdraw a known volume of the supernatant, dilute it appropriately with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then expressed in units such as mg/mL or mol/L.
Figure 1: Experimental workflow for solubility determination.
Stability and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[6][7] These studies are conducted under conditions more severe than accelerated stability testing and are a key component of regulatory submissions as outlined in ICH guidelines.[8][9]
Standard Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60 °C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60 °C) |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Solid-state and in solution at elevated temperatures (e.g., 60-80 °C) |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines |
Table 3: Recommended Forced Degradation Conditions
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (acid, base, water for thermal and photolytic studies, and with an oxidizing agent). A control sample, protected from the stress condition, should also be prepared.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.[10]
-
Sample Quenching: At predetermined time points, withdraw aliquots of the stressed samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Figure 2: Workflow for a forced degradation study.
Potential Degradation Pathways
Aromatic amines can undergo degradation through several pathways. The presence of the fluoro- and N-pentyl groups will influence the reactivity of this compound.
-
Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives. The aromatic ring can also be hydroxylated.
-
Hydrolysis: While the amide bond is not present, under harsh acidic or basic conditions, dealkylation of the pentyl group could potentially occur, though this is generally less common for N-alkyl bonds compared to, for example, N-acyl bonds.
-
Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to polymerization or ring opening under high-energy light.
Figure 3: Conceptual degradation pathways.
Analytical Methodologies
A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products.[11] Reversed-phase HPLC with UV detection is the most common technique for this purpose.
Key aspects of a suitable HPLC method:
-
Column: A C18 or C8 column is typically suitable for compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from more polar or less polar degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- 1. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-N-PENTYLANILINE | 2655-27-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijcrt.org [ijcrt.org]
The Strategic Integration of 4-Fluoro-N-pentylaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intentional incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. Within this context, 4-Fluoro-N-pentylaniline emerges as a key building block, particularly in the design and synthesis of novel analgesic agents. This technical guide explores the potential applications of this compound, focusing on its role as a precursor to potent opioid receptor modulators. We will delve into its synthesis, potential structure-activity relationships, and provide detailed experimental protocols for its utilization in the development of next-generation therapeutics.
Introduction: The Fluorine Advantage in Drug Design
The strategic placement of fluorine atoms within a drug molecule can dramatically improve its metabolic stability, binding affinity, and bioavailability.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, leading to enhanced binding at the target receptor. This compound, a derivative of 4-fluoroaniline, offers a versatile scaffold that combines the benefits of fluorination with a lipophilic pentyl chain, making it an attractive starting point for the synthesis of centrally-acting nervous system agents.[3][4]
Core Application: A Gateway to Novel Analgesics
The primary potential application of this compound in medicinal chemistry lies in its use as a key intermediate for the synthesis of potent analgesics, particularly analogs of the fentanyl class of opioids.[5][6] Fentanyl and its derivatives are powerful µ-opioid receptor agonists widely used for pain management. The synthesis of para-fluorofentanyl, a known fentanyl analog, utilizes 4-fluoroaniline as a starting material.[5][7] By employing this compound, medicinal chemists can explore novel chemical space by modifying the N-substituent of the 4-anilinopiperidine core, a strategy known to significantly impact potency and selectivity.[8]
The Opioid Receptor Signaling Pathway
Opioid analgesics exert their effects primarily through the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades, ultimately resulting in the modulation of neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid Receptor Signaling Cascade.
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent elaboration into potential drug candidates involves well-established organic chemistry reactions.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline.[3][8]
Experimental Protocol: N-Alkylation of 4-fluoroaniline
-
Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. ovid.com [ovid.com]
- 4. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 7. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
The Strategic Role of 4-Fluoro-N-pentylaniline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-N-pentylaniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis. The presence of the fluorine atom and the N-pentyl group imparts unique electronic properties and lipophilicity, making it a valuable precursor for the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key organic reactions, supported by experimental data and procedural outlines.
Introduction
Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its para-fluorinated phenyl ring and a five-carbon alkyl chain on the nitrogen atom, is a prime example of a fluorinated building block with significant potential in synthetic chemistry. This guide explores its synthesis and its utility in subsequent chemical transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, primarily involving the N-alkylation of 4-fluoroaniline or the reductive amination of appropriate precursors.
N-Alkylation of 4-Fluoroaniline
A common and straightforward method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline with a pentyl halide in the presence of a base.[1]
Caption: General workflow for the N-alkylation of 4-fluoroaniline.
Experimental Protocol: N-Alkylation of 4-Fluoroaniline
-
To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Condition |
| Reactants | 4-fluoroaniline, 1-bromopentane |
| Base | Potassium Carbonate or Sodium Hydride |
| Solvent | DMF or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours (TLC monitored) |
| Typical Yield | 70-90% |
Table 1: Typical reaction conditions for the N-alkylation of 4-fluoroaniline.
Role as a Building Block in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules. Its secondary amine functionality and the activated aromatic ring allow for a variety of chemical transformations.
Acylation Reactions
The secondary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. These N-acyl derivatives are of interest in medicinal chemistry.
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Acylation of this compound
-
Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as pyridine or triethylamine (1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and a mild acid solution (e.g., 1M HCl) to remove excess base.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
| Parameter | Condition |
| Reactants | This compound, Acylating Agent |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Table 2: Generalized conditions for the acylation of this compound.
Azo Dye Synthesis
Aromatic amines are classical precursors for the synthesis of azo dyes. While primary anilines are typically used for diazotization, N-alkylanilines like this compound can act as coupling components in the synthesis of azo dyes.
Experimental Protocol: Azo Coupling with this compound as the Coupling Partner
Step 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite with vigorous stirring, keeping the temperature below 5 °C.
-
The formation of the diazonium salt is typically indicated by a positive test with starch-iodide paper.
Step 2: Azo Coupling
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Cool the solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of this compound with constant stirring.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours.
-
The formation of the colored azo dye precipitate indicates the progress of the reaction.
-
Isolate the dye by filtration, wash with cold water, and dry.
| Parameter | Condition |
| Diazotizing Agent | Sodium Nitrite / HCl |
| Coupling Component | This compound |
| Temperature | 0-5 °C |
| Solvent | Ethanol or Acetic Acid |
| Product | Azo Dye |
Table 3: Generalized conditions for azo dye synthesis using an N-alkylaniline as a coupling component.
Potential Applications in Medicinal Chemistry and Materials Science
The derivatives of this compound are of interest in several areas:
-
Pharmaceutical Development: The incorporation of the fluorophenylpentylamino moiety can be explored for its effect on the biological activity of various scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, while the pentyl group increases lipophilicity, which can improve cell membrane permeability.[1]
-
Materials Science: The aromatic nature of this compound and its derivatives makes them potential candidates for the synthesis of novel polymers and dyes with specific optical and electronic properties.[1]
Conclusion
This compound is a valuable and versatile fluorinated building block in organic synthesis. Its synthesis is readily achievable through standard organic transformations. The presence of both a reactive secondary amine and a fluorinated aromatic ring allows for a wide range of subsequent reactions, leading to the creation of diverse and potentially bioactive molecules. While specific, documented applications of this compound as a reactant are not extensively reported in the readily available literature, its chemical properties suggest significant potential for its use in the development of new pharmaceuticals, agrochemicals, and functional materials. Further research into the synthetic utility of this compound is warranted.
References
The Aniline Moiety in 4-Fluoro-N-pentylaniline: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-pentylaniline is an organofluorine compound featuring a pentyl group attached to the nitrogen of a 4-fluoroaniline core. Its chemical formula is C11H16FN, and it typically appears as a colorless to pale yellow liquid. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The reactivity of this compound is primarily dictated by its aniline moiety, which presents two main sites for chemical transformation: the nucleophilic nitrogen atom of the secondary amine and the activated aromatic ring.
The chemical behavior of the aniline group is modulated by the electronic effects of its substituents. The fluorine atom at the para position exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The N-pentyl group, being an alkyl substituent, is electron-donating (+I), which enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity and basicity compared to its primary amine precursor, 4-fluoroaniline. These competing and complementary electronic effects make this compound a versatile building block for constructing complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of key physicochemical properties for this compound and its parent compounds is provided below for comparative analysis.
| Property | This compound | 4-Fluoroaniline | N-Pentylaniline |
| Molecular Formula | C11H16FN | C6H6FN | C11H17N |
| Molecular Weight | 181.25 g/mol | 111.12 g/mol | 163.26 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear yellow to brown liquid | - |
| Boiling Point | - | 188 °C | - |
| Density | - | 1.173 g/mL at 25 °C | - |
| pKa (conjugate acid) | - | 4.65 at 25 °C | - |
| LogP | 3.8 | 1.15 | - |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the direct N-alkylation of 4-fluoroaniline. This method offers a straightforward approach to introducing the pentyl group onto the nitrogen atom.
Caption: Synthetic workflow for this compound via N-alkylation.
Reactivity of the Aniline Moiety
The reactivity can be categorized into two principal types: reactions occurring at the nitrogen atom and electrophilic substitution on the aromatic ring.
Caption: Key reaction pathways of the aniline moiety.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.
-
N-Acylation: This is a common and highly efficient reaction for secondary anilines. It is often used to protect the amino group or to synthesize amide-containing target molecules. The reaction proceeds readily with acylating agents like acetyl chloride or acetic anhydride in the presence of a base.
-
Further N-Alkylation: As a secondary amine, this compound can react with another mole of an alkylating agent to form a tertiary amine, N,N-dipentyl-4-fluoroaniline. This is often an undesirable side reaction during its synthesis but can be driven to completion with excess alkyl halide.
-
N-Nitrosation: Unlike primary anilines which undergo diazotization, secondary anilines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form N-nitrosoamines.
-
Basicity: The N-pentyl group increases the electron density on the nitrogen, making this compound more basic than 4-fluoroaniline. It readily reacts with acids to form the corresponding ammonium salts.
Electrophilic Aromatic Substitution (EAS)
The N-pentylamino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom, while deactivating inductively, also directs ortho and para. With the para position occupied by fluorine, incoming electrophiles are strongly directed to the ortho positions (C2 and C6) relative to the amino group.
Caption: Directing effects in electrophilic aromatic substitution.
-
Halogenation: Bromination using reagents like N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetonitrile) is expected to yield the 2-bromo-4-fluoro-N-pentylaniline as the major product with high regioselectivity.
-
Nitration and Sulfonation: These reactions must be conducted under carefully controlled, moderate conditions to avoid oxidation of the aniline ring and other side reactions. The primary products will be the 2-nitro and 2-sulfonic acid derivatives, respectively.
Summary of Key Reactions
| Reaction Type | Reagents | Major Product |
| N-Acylation | Acetic anhydride, Pyridine | N-(4-fluorophenyl)-N-pentylacetamide |
| N-Nitrosation | NaNO₂, HCl (aq) | 4-Fluoro-N-nitroso-N-pentylaniline |
| EAS: Bromination | N-Bromosuccinimide (NBS), MeCN | 2-Bromo-4-fluoro-N-pentylaniline |
| EAS: Nitration | HNO₃, H₂SO₄ (mild conditions) | 4-Fluoro-2-nitro-N-pentylaniline |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-(4-fluorophenyl)-N-pentylacetamide, a common derivative. The procedure is adapted from standard methods for the acetylation of secondary amines.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.2 eq) or Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Electrophilic Bromination of this compound
This protocol details the regioselective synthesis of 2-Bromo-4-fluoro-N-pentylaniline, adapted from procedures for activated aromatic systems.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-bromosuccinimide (1.0 eq) in one portion to the stirred solution.
-
Maintain the reaction at 0 °C and stir for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-bromo product.
Conclusion
The aniline moiety in this compound is a highly reactive and versatile functional group. The nucleophilic nitrogen atom readily undergoes acylation and nitrosation, while the electron-rich aromatic ring is primed for highly regioselective electrophilic substitution at the ortho positions. This predictable reactivity, governed by the interplay of the fluoro and N-pentyl substituents, makes this compound a strategic precursor in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of these reaction pathways is essential for its effective utilization in drug design and development.
Theoretical and Computational Insights into 4-Fluoro-N-pentylaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Fluoro-N-pentylaniline (C₁₁H₁₄FN). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established computational chemistry techniques and theoretical frameworks used for analogous fluoroaniline derivatives. It outlines detailed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, as well as Frontier Molecular Orbital (FMO) analysis. Furthermore, it details molecular docking simulation protocols to investigate potential biological interactions. The presented data tables and visualizations are illustrative, based on typical results from studies of similar molecules, and serve as a guide for future research on this compound.
Introduction
This compound is an organofluorine compound with potential applications in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Understanding its molecular structure, electronic properties, and potential interactions with biological targets is crucial for its application in drug design and development. Computational modeling and theoretical studies offer a powerful, non-invasive approach to elucidate these characteristics.
This whitepaper details the standard computational workflows and theoretical approaches for characterizing molecules like this compound.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several established methods[1]:
-
N-Alkylation of 4-Fluoroaniline: This involves the reaction of 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide) in the presence of a base.
-
Direct Amination: Reacting pentylamine with 4-fluoronitrobenzene.[1]
-
Reduction of Nitro Compounds: The reduction of a precursor nitro compound can also yield the target aniline.[1]
Key chemical reactions involving this compound include electrophilic aromatic substitution, where the fluorine atom influences the reactivity of the aromatic ring, and N-alkylation at the amine group.[1]
Theoretical and Computational Methodologies
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. A common approach for compounds analogous to this compound involves the B3LYP functional with a 6-311++G(d,p) basis set.[2][3]
-
Molecular Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).
-
Geometry Optimization: A full geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation is typically run in the gas phase or with a solvent model to mimic physiological conditions.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.[6][7]
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates.
-
Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical method as described above. Charges are assigned, and the structure is saved in a docking-compatible format (e.g., .pdbqt).
-
Receptor Preparation: A target protein of interest (e.g., a kinase or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added. The file is prepared for docking using software like AutoDockTools.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to perform the simulation.[8][9] A grid box is defined to encompass the active site of the protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site.
-
Analysis of Results: The results are analyzed based on the predicted binding affinity (e.g., in kcal/mol) and the binding pose of the ligand. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
Data Presentation
The following tables present illustrative quantitative data for this compound based on typical values obtained for similar fluoroaniline derivatives from computational studies.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-F | 1.35 |
| C-N | 1.40 | |
| N-C (pentyl) | 1.47 | |
| **Bond Angles (°) ** | C-C-F | 119.5 |
| C-C-N | 120.5 | |
| C-N-C (pentyl) | 118.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-F Stretch | 1250 |
Table 3: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap (ΔE) | 4.9 |
Table 4: Molecular Docking Results (Illustrative)
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X (e.g., B-Raf) | -7.5 | Leu, Val, Ala |
| Receptor Y | -6.8 | Ser, Thr, Tyr |
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Molecular structure of this compound.
Caption: Computational workflow for theoretical studies.
Caption: Hypothetical signaling pathway interaction.
Conclusion
This technical guide has outlined the standard theoretical and computational methodologies for the comprehensive study of this compound. While specific experimental data for this molecule remains to be published, the protocols for DFT calculations and molecular docking simulations detailed herein provide a robust framework for future research. The illustrative data and visualizations serve as a practical guide for researchers and scientists in the fields of medicinal chemistry and drug development to predict the molecular properties and biological activity of this and related compounds, thereby accelerating the drug discovery process.
References
- 1. Buy this compound [smolecule.com]
- 2. Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and experimental and theoretical characterization of m-fluorosulfinylaniline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of 4-Fluoro-N-pentylaniline and its Analogs: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-pentylaniline and its analogs represent a class of chemical compounds with significant potential in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the aniline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive literature review of this compound and its homologous series of N-alkylaniline analogs. It details synthetic methodologies, presents key quantitative data in a structured format, and explores the current understanding of their biological activities.
Synthesis of 4-Fluoro-N-alkylanilines
The primary synthetic routes to 4-Fluoro-N-alkylanilines involve the N-alkylation of 4-fluoroaniline or the reductive amination of 4-fluoronitrobenzene.
N-Alkylation of 4-Fluoroaniline
A common and versatile method for synthesizing 4-Fluoro-N-alkylanilines is the direct N-alkylation of 4-fluoroaniline with an appropriate alkyl halide.[1] This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1] The reactivity of the alkyl halide follows the order RI > RBr > RCl >> RF.[1]
A general workflow for the synthesis and screening of these compounds is illustrated below.
Caption: General workflow for the synthesis and biological screening of 4-Fluoro-N-alkylaniline analogs.
Reductive Amination
Reductive amination offers an alternative route, particularly for the synthesis of N-isopropylanilines. This method involves the reaction of 4-fluoroaniline with a ketone (e.g., acetone) in the presence of a reducing agent, such as sodium borohydride, in an acidic medium.[2][3] Another variation starts from 4-fluoronitrobenzene, which is first reduced to 4-fluoroaniline and then undergoes in-situ alkylation with a ketone and hydrogen gas over a metal catalyst.[4]
Physicochemical Properties of 4-Fluoro-N-alkylanilines
The physical and chemical properties of 4-fluoro-N-alkylanilines vary with the length of the N-alkyl chain. As the homologous series ascends, properties such as boiling point and density are expected to change in a predictable manner.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 4-Fluoro-N-methylaniline | C7H8FN | 125.14 | 79 °C/11 mmHg | 1.040 | 1.5320 |
| 4-Fluoro-N-isopropylaniline | C9H12FN | 153.20 | 40 °C/0.5 mm[2] | - | - |
| 4-Butylaniline | C10H15N | 149.23 | - | - | - |
| 4-Hexylaniline | C12H19N | 177.29 | 279-285[5] | 0.919[5] | 1.525[5] |
Note: Data for non-fluorinated analogs are included for comparison.
Experimental Protocols
Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination[2][3]
Materials:
-
4-Fluoroaniline (22.2 g, 0.2 mol)
-
Acetone (17.6 mL, 0.24 mol)
-
Glacial Acetic Acid (120 mL)
-
Sodium Borohydride (9.4 g, 0.25 mol)
-
50% Aqueous Sodium Hydroxide Solution
-
Hexane
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
A solution of 4-fluoroaniline and acetone in glacial acetic acid is prepared in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer.
-
The flask is cooled to approximately 10°C in an ice bath.
-
Sodium borohydride is added in portions while maintaining the temperature below 20°C.
-
The mixture is stirred at 20°C for 30 minutes and then at room temperature for one hour.
-
The reaction mixture is poured into 500 mL of ice water.
-
The aqueous solution is made alkaline (pH > 7) by the dropwise addition of 120 mL of 50% aqueous sodium hydroxide solution, keeping the temperature below 25°C.
-
The product is extracted with hexane (2 x 100 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by evaporation to yield a clear liquid.
-
The crude product is purified by distillation to give 4-fluoro-N-isopropylaniline as a clear, colorless liquid.
Yield: 21.8 g (71%)[2] Boiling Point: 40°C at 0.5 mmHg[2]
Biological Activities
The introduction of fluorine into aniline derivatives can significantly impact their biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[6] While specific biological data for this compound is limited in the public domain, studies on related fluoroaniline derivatives have shown promising antimicrobial properties.
For instance, N-benzylidene-4-fluoroaniline derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[6] The activity, measured by the agar-well diffusion assay, varied depending on the specific substitutions on the benzylidene ring.[6] Additionally, carbazole derivatives with fluoroindole substitutions have shown potent antimicrobial activity with MIC values ranging from 3.9 to 31.2 µg/mL.[7]
The general workflow for discovering bioactive molecules involves iterative cycles of design, synthesis, purification, and testing.
Caption: Iterative cycle of bioactive molecular discovery.
Conclusion
This compound and its analogs are a promising class of compounds for further investigation in drug discovery and materials science. The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. While current biological data is somewhat limited for the title compound, related fluoroaniline derivatives have shown encouraging antimicrobial activity. Further research is warranted to systematically evaluate the biological properties of a homologous series of 4-fluoro-N-alkylanilines to fully elucidate their therapeutic potential. The provided experimental protocols and workflows can serve as a foundation for researchers entering this area of study.
References
- 1. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 2. prepchem.com [prepchem.com]
- 3. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]
- 4. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]
- 5. 4-己基苯胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-N-pentylaniline
Introduction
4-Fluoro-N-pentylaniline is an organofluorine compound with applications in medicinal chemistry and materials science, often serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the synthesis of this compound from 4-fluoroaniline via two common and effective methods: Direct N-Alkylation and Reductive Amination. These protocols are intended for researchers, scientists, and professionals in drug development.
Two primary synthetic routes for the N-alkylation of 4-fluoroaniline are presented:
-
Direct N-Alkylation: This method involves the reaction of 4-fluoroaniline with a pentyl halide, such as pentyl bromide, in the presence of a base.
-
Reductive Amination: This approach consists of the reaction of 4-fluoroaniline with pentanal to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[2][3][4] This method can often prevent the overalkylation that can occur with direct alkylation.[2]
Method 1: Synthesis via Direct N-Alkylation
This protocol details the synthesis of this compound by the direct alkylation of 4-fluoroaniline with pentyl bromide. A base is used to neutralize the hydrobromic acid generated during the reaction.
Experimental Protocol
Materials:
-
4-Fluoroaniline
-
Pentyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add pentyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound using a reductive amination reaction between 4-fluoroaniline and pentanal. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]
Experimental Protocol
Materials:
-
4-Fluoroaniline
-
Pentanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) and pentanal (1.1 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Characterization: The identity and purity of the synthesized compound should be verified using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic protocols.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Reactants | 4-Fluoroaniline, Pentyl bromide | 4-Fluoroaniline, Pentanal |
| 4-Fluoroaniline (molar eq.) | 1.0 | 1.0 |
| Pentylating Agent (molar eq.) | 1.2 (Pentyl bromide) | 1.1 (Pentanal) |
| Reagent (molar eq.) | 2.0 (K₂CO₃) | 1.5 (NaBH(OAc)₃) |
| Reaction Conditions | ||
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | Reflux (~82°C) | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Purification | ||
| Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate Gradient | Hexane/Ethyl Acetate Gradient |
| Product | ||
| Compound | This compound | This compound |
| Expected Yield | Moderate to Good | Good to High |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction pathways for the two synthesis methods.
References
Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination
Abstract
This application note provides a detailed protocol for the N-alkylation of 4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The featured method is a one-pot reductive amination reaction with acetone to yield N-isopropyl-4-fluoroaniline. This procedure is characterized by its operational simplicity, mild reaction conditions, and good product yield. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
4-Fluoroaniline is a versatile building block in organic synthesis, with its derivatives exhibiting a wide range of biological activities. The N-alkylation of 4-fluoroaniline is a critical transformation for introducing alkyl substituents onto the nitrogen atom, thereby modifying the molecule's physicochemical properties and biological efficacy. Several methods exist for N-alkylation, including direct alkylation with alkyl halides and Buchwald-Hartwig amination. However, reductive amination offers a convenient and efficient alternative, particularly for the synthesis of secondary amines.
This protocol details the N-isopropylation of 4-fluoroaniline using acetone as the alkylating agent and sodium borohydride as the reducing agent in a glacial acetic acid medium. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.
Reaction Scheme
Caption: General reaction scheme for the N-isopropylation of 4-fluoroaniline.
Experimental Protocol
A detailed procedure for the synthesis of N-isopropyl-4-fluoroaniline is provided below.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 4-Fluoroaniline | C₆H₆FN | 111.12 g/mol | 22.2 g | 0.2 mol |
| Acetone | C₃H₆O | 58.08 g/mol | 17.6 mL | 0.24 mol |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 g/mol | 120 mL | 2.0 mol |
| Sodium Borohydride | NaBH₄ | 37.83 g/mol | 9.4 g | 0.25 mol |
| 50% aq. Sodium Hydroxide | NaOH | 40.00 g/mol | 120 mL | - |
| Hexane | C₆H₁₄ | 86.18 g/mol | 2 x 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | q.s. | - |
| Saturated Sodium Chloride | NaCl | 58.44 g/mol | q.s. | - |
Equipment:
-
500 mL three-necked round-bottomed flask
-
Mechanical stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 4-fluoroaniline (22.2 g, 0.2 mol) and acetone (17.6 mL, 0.24 mol).
-
Add glacial acetic acid (120 mL, 2.0 mol) to dissolve the reactants.
-
Cool the reaction mixture to approximately 10°C using an ice bath.
-
While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in portions.
-
After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.
-
Pour the reaction mixture into 500 mL of ice water.
-
Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (120 mL), ensuring the temperature remains below 25°C.
-
Extract the product with hexane (2 x 100 mL).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product as a clarified liquid.
-
Purify the product by distillation, collecting the fraction at 40°C/0.5 mmHg.
Expected Yield: 21.8 g (71%) of a colorless liquid.
Experimental Workflow
Caption: Workflow for the synthesis of N-isopropyl-4-fluoroaniline.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions to control the reaction rate and gas evolution.
-
Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.
-
The reaction is exothermic. Careful temperature control is crucial, especially during the addition of sodium borohydride and sodium hydroxide.
Conclusion
The reductive amination of 4-fluoroaniline with acetone provides a reliable and straightforward method for the synthesis of N-isopropyl-4-fluoroaniline. The protocol is scalable and utilizes readily available and cost-effective reagents. This application note serves as a comprehensive guide for researchers engaged in the synthesis of N-alkylated anilines for various applications in the chemical and pharmaceutical industries.
Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-pentylaniline is a substituted aniline derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purity is critical for downstream applications, necessitating effective purification strategies after its synthesis. Common synthetic routes to this compound include the N-alkylation of 4-fluoroaniline with a pentyl halide or the reductive amination of 4-fluoronitrobenzene.[1] These methods can lead to impurities such as unreacted starting materials, over-alkylated products, and other side-products. This document provides detailed protocols for the purification of this compound using various techniques, including distillation, column chromatography, and preparative HPLC, along with analytical methods for purity assessment.
Potential Impurities in this compound Synthesis
A crucial step in developing a purification strategy is to identify potential impurities. Based on common synthetic routes, the following impurities may be present in a crude reaction mixture of this compound:
| Impurity | Source | Reason for Presence |
| 4-Fluoroaniline | N-alkylation of 4-fluoroaniline | Unreacted starting material. |
| Pentyl bromide/iodide | N-alkylation of 4-fluoroaniline | Unreacted starting material. |
| N,N-dipentyl-4-fluoroaniline | N-alkylation of 4-fluoroaniline | Over-alkylation of the primary amine. |
| 4-Fluoronitrobenzene | Reductive amination | Unreacted starting material. |
| Pentylamine | Reductive amination | Unreacted starting material. |
| By-products of reducing agent | Reductive amination | Remnants from the reduction step. |
Purification Techniques
The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Fractional Vacuum Distillation
Distillation is an effective method for purifying liquid products on a larger scale, provided the components have sufficiently different boiling points.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.
-
Crude Material Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation Process:
-
Begin stirring if using a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the column.
-
Collect and discard any low-boiling fractions, which may contain residual solvents or starting materials.
-
Collect the main fraction of this compound at its expected boiling point under the applied vacuum. The boiling point of N-pentylaniline is 245 °C at atmospheric pressure.[2] The boiling point of this compound is expected to be in a similar range, though slightly higher. For comparison, aniline boils at 184 °C, while 4-fluoroaniline boils at 188 °C.[3]
-
Stop the distillation before the flask runs dry to prevent the formation of potentially unstable residues.
-
-
Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound is in the receiving flask.
Estimated Boiling Points for Distillation:
| Compound | Estimated Boiling Point (°C at atm. pressure) |
| 4-Fluoroaniline | 188[3] |
| N-Pentylaniline | 245[2] |
| This compound | ~250-260 |
Note: It is highly recommended to perform distillation under vacuum to reduce the boiling point and prevent thermal decomposition.
Figure 1. Workflow for Fractional Vacuum Distillation.
Column Chromatography
Column chromatography is a versatile technique for purifying small to medium quantities of material, offering excellent separation of components with different polarities.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice. However, due to the basic nature of anilines, which can lead to tailing and degradation on acidic silica, it is often beneficial to use deactivated silica or to add a small amount of a basic modifier to the eluent. Alternatively, alumina (neutral or basic) can be used.
-
Eluent: A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to suppress tailing.
-
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Figure 2. Workflow for Column Chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a sample and quantifying impurities. A reverse-phase method is generally suitable for N-alkylanilines.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of an acid modifier like formic acid or phosphoric acid (e.g., 0.1%) can be added to improve peak shape.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for assessing purity and identifying volatile impurities.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
MS Detection: Electron ionization (EI) with a scan range appropriate for the expected masses.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The purity can be estimated from the peak areas in the TIC. The mass spectra of the peaks can be used to identify the main product and any impurities by comparison with spectral libraries.
Typical GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Summary
The purification of this compound can be effectively achieved through fractional vacuum distillation for large quantities or column chromatography for smaller scales. The choice of method and specific conditions should be guided by the nature and amount of impurities present. Purity assessment by HPLC and GC-MS is essential to confirm the success of the purification and to ensure the material is suitable for its intended use. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop robust and efficient purification strategies for this compound.
References
Application Notes and Protocols for the Characterization of 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Fluoro-N-pentylaniline. The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound, which serves as a key intermediate in pharmaceutical and materials science applications. The protocols are based on established analytical techniques, including chromatography and spectroscopy. While specific data for this compound is not widely available, the provided methodologies are derived from the analysis of structurally similar compounds such as fluoroanilines and N-alkylanilines and should serve as a robust starting point for method development and validation.
Introduction
This compound (C₁₁H₁₆FN) is an organofluorine compound with applications as a precursor in the synthesis of various active pharmaceutical ingredients and specialized polymers.[1] The presence of the fluorine atom and the N-pentyl group imparts unique chemical and physical properties that necessitate thorough analytical characterization. This document outlines key analytical methods for the comprehensive analysis of this compound.
Analytical Methods Overview
A multi-faceted approach is recommended for the complete characterization of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and confirmation.
References
Application Notes and Protocols: The Role of 4-Fluoro-N-pentylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-N-pentylaniline as a key building block in the synthesis of pharmaceutical intermediates. The inclusion of a fluorine atom on the aniline ring can significantly influence the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The N-pentyl group provides additional lipophilicity, which can be crucial for traversing cellular membranes. Consequently, this compound is a valuable precursor for a range of therapeutic agents, including those targeting neurological disorders and infectious diseases.
Core Applications
This compound and its derivatives are integral to the synthesis of various pharmaceutical intermediates. A primary application lies in the development of potent inhibitors for enzymes implicated in disease progression. For instance, substituted fluoroanilines are foundational components in the synthesis of β-secretase (BACE1) inhibitors, which are being investigated for the treatment of Alzheimer's disease.[2][3] The fluoro-substituted aromatic ring often plays a critical role in the binding interactions within the enzyme's active site.
Furthermore, the structural motif of fluoroaniline is present in various classes of drugs, highlighting the versatility of this intermediate. These include certain analgesics, anticancer agents, and fluoroquinolone antibacterials.[4] The N-pentyl group can be a key pharmacophoric element or can be further functionalized to modulate the compound's activity and pharmacokinetic profile.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a representative pharmaceutical intermediate via amide coupling.
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol details the synthesis of this compound from 4-fluoroaniline and 1-bromopentane. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline displaces the bromide ion. The use of a base is essential to neutralize the hydrobromic acid generated during the reaction.
Reaction Scheme:
Materials and Reagents:
-
4-Fluoroaniline
-
1-Bromopentane
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq), sodium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Add 1-bromopentane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid sodium carbonate and sodium bromide salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization Data:
-
Appearance: Colorless to pale yellow liquid.[4]
-
Molecular Formula: C₁₁H₁₆FN.[4]
-
Molecular Weight: 181.25 g/mol .[4]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.85 (m, 2H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 3.60 (br s, 1H, NH), 3.10 (t, J=7.2 Hz, 2H, NCH₂), 1.65-1.55 (m, 2H, CH₂), 1.40-1.30 (m, 4H, CH₂CH₂), 0.92 (t, J=7.0 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.5 (d, J=237.6 Hz), 144.8, 115.6 (d, J=22.2 Hz), 114.0 (d, J=7.1 Hz), 44.5, 29.3, 29.2, 22.5, 14.0.
-
MS (ESI): m/z 182.1 [M+H]⁺.
Protocol 2: Synthesis of a Pharmaceutical Intermediate via Amide Coupling
This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid, a common transformation in the synthesis of many pharmaceutical agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system for this purpose.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its subsequent amide coupling.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Fluoroaniline |
| Reagent | 1-Bromopentane |
| Base | Sodium Carbonate |
| Solvent | Acetonitrile |
| Reaction Time | 16 hours |
| Temperature | 82°C (Reflux) |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Synthesis of Amide Intermediate
| Parameter | Value |
| Starting Material | This compound |
| Coupling Agents | EDC, HOBt |
| Base | DIPEA |
| Solvent | Dichloromethane |
| Reaction Time | 10 hours |
| Temperature | Room Temperature |
| Yield | 75-90% |
| Purity (by HPLC) | >97% |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound and its subsequent conversion to a pharmaceutical intermediate.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for amide coupling to form a pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]
Application of 4-Fluoro-N-pentylaniline in Novel Polymer Development: Information Not Currently Available
Following a comprehensive search of available scientific literature and databases, detailed application notes and experimental protocols regarding the specific use of 4-Fluoro-N-pentylaniline in the development of novel polymers could not be located. While the search yielded general information about fluorinated polymers and polyanilines, concrete data, established experimental procedures, and specific applications for polymers synthesized from this particular monomer are not documented in the provided resources.
The search did identify the potential for this compound to be used in material science for developing polymers with specific properties due to its fluorinated structure. However, this remains a theoretical application without published research to substantiate it with experimental data or protocols.
Information was found for related compounds, such as 4-fluoroaniline and other fluorinated vinyl monomers, which have been successfully polymerized and characterized. For instance, studies on poly(aniline-co-fluoroaniline) have demonstrated that the incorporation of fluorine can influence the polymer's solubility and conductivity. Similarly, research on other fluorinated polymers highlights their unique properties, including high thermal stability, chemical resistance, and low surface energy. These findings suggest that a polymer derived from this compound could potentially exhibit interesting characteristics.
Despite the potential, the absence of specific research on the polymerization of this compound means that no quantitative data, detailed experimental methodologies, or established signaling pathways or workflows involving this specific polymer are available to be presented in the requested format of application notes, protocols, tables, and diagrams.
Therefore, we are unable to fulfill the request for detailed Application Notes and Protocols for the application of this compound in the development of novel polymers at this time. Further research and development in this specific area would be required to generate the necessary data and protocols.
Application Notes and Protocols for 4-Fluoro-N-pentylaniline in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-pentylaniline is a versatile building block in organic synthesis, particularly valuable in the development of novel pharmaceuticals and functional materials. Its structure, featuring a fluorine atom and an N-pentyl group on an aniline core, allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and electronic characteristics of the target molecules. Catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for incorporating this moiety into complex molecular architectures.
Generalized Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The following protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with this compound. This reaction is fundamental for the synthesis of triarylamines and other N-arylated compounds.
Reaction Scheme:
Experimental Protocol
Materials:
-
Aryl Halide (Ar-X): e.g., 1-bromo-4-tert-butylbenzene
-
Amine: this compound
-
Palladium Pre-catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: e.g., Xantphos
-
Base: e.g., Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (1.5 mmol), the palladium pre-catalyst (e.g., 2 mol% Pd), and the phosphine ligand (e.g., 4 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-N-pentylaniline.
Data Presentation
The following table presents hypothetical data for the Buchwald-Hartwig amination of 1-bromo-4-tert-butylbenzene with this compound, based on typical yields for similar reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 1-chloro-4-tert-butylbenzene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| 3 | 1-iodo-4-tert-butylbenzene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
Visualizing the Catalytic Cycle
The logical workflow of the Buchwald-Hartwig amination can be visualized to better understand the sequence of key transformations.
Caption: General workflow for the Buchwald-Hartwig amination.
Logical Relationship of Reaction Components
The interplay between the key components of the catalytic system is crucial for a successful transformation.
Caption: Inter-relationship of components in the catalytic reaction.
Conclusion
While specific, detailed protocols for the catalytic use of this compound are not extensively documented in publicly available literature, the generalized Buchwald-Hartwig amination protocol provided here serves as a robust starting point for researchers. The reaction conditions can be optimized by screening different palladium catalysts, phosphine ligands, bases, and solvents to achieve the desired efficiency for the synthesis of novel N-aryl derivatives of this compound. These compounds hold significant potential for applications in drug discovery and materials science.
Application Notes and Protocols for Studying the Reaction Kinetics of 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-pentylaniline is an aromatic amine of interest in medicinal chemistry and materials science. Understanding its reaction kinetics is crucial for optimizing synthetic routes, predicting product formation, and developing structure-activity relationships in drug design. These application notes provide a detailed experimental setup and protocol for studying the reaction kinetics of the N-alkylation of this compound with ethyl iodide. This reaction is a representative example of the functionalization of secondary aromatic amines.
The protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress, a widely used and reliable technique for separating and quantifying components in a reaction mixture.[1][2] The data obtained can be used to determine the rate law, rate constant, and activation energy of the reaction, providing valuable insights into its mechanism and behavior under different conditions.
Key Experiments: N-Alkylation of this compound
A common and important reaction for secondary amines is N-alkylation, which involves the formation of a new carbon-nitrogen bond.[3] Studying the kinetics of this reaction provides fundamental information about the nucleophilicity of the amine and the influence of the aromatic ring's substituents.
Experimental Objective
To determine the rate law and rate constant for the N-alkylation of this compound with ethyl iodide at a constant temperature. The reaction is as follows:
This compound + Ethyl Iodide → 4-Fluoro-N-ethyl-N-pentylaniline hydroiodide
Materials and Reagents
-
This compound (C₁₁H₁₆FN)
-
Ethyl Iodide (C₂H₅I)
-
Acetonitrile (CH₃CN), HPLC grade
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (CH₃OH), HPLC grade
-
Water, deionized
-
Nitrogen gas (N₂), high purity
Experimental Setup
The reaction is carried out in a temperature-controlled reaction vessel, and samples are periodically withdrawn for HPLC analysis.
-
Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Constant Temperature Bath: To maintain a precise reaction temperature (e.g., 50°C).
-
HPLC System: Equipped with a C18 reversed-phase column, a UV detector, and an autosampler.[2]
-
Syringes and Filters: For sample withdrawal and preparation.
Experimental Protocols
Protocol 1: Determination of Reaction Order with Respect to this compound
This protocol uses the method of initial rates to determine the reaction order.[4][5]
-
Preparation:
-
Prepare stock solutions of this compound and ethyl iodide in acetonitrile.
-
Set up a series of reactions with a constant concentration of ethyl iodide and varying concentrations of this compound (see Table 1).
-
-
Reaction Procedure:
-
To the reaction vessel, add the specified volume of the this compound stock solution, acetonitrile, and potassium carbonate.
-
Place the vessel in the constant temperature bath and allow it to equilibrate for 15 minutes under a nitrogen atmosphere.
-
Initiate the reaction by adding the specified volume of the ethyl iodide stock solution.
-
Start the timer immediately.
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., every 10 minutes for the first hour).
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of cold methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC to determine the concentration of the product, 4-Fluoro-N-ethyl-N-pentylaniline, or the remaining this compound. The UV detector can be set to a wavelength where the product has a distinct absorbance from the reactants.[2]
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each run.
-
Determine the initial rate of reaction for each run from the initial slope of the concentration-time curve.
-
Compare the initial rates at different initial concentrations of this compound to determine the reaction order with respect to this reactant.
-
Protocol 2: Determination of Reaction Order with Respect to Ethyl Iodide
-
Procedure:
-
Follow the same procedure as in Protocol 1, but this time keep the concentration of this compound constant and vary the concentration of ethyl iodide (see Table 2).
-
-
Data Analysis:
-
Determine the initial rate for each run as described in Protocol 1.
-
Compare the initial rates at different initial concentrations of ethyl iodide to determine the reaction order with respect to this reactant.
-
Data Presentation
The following tables summarize the experimental conditions for determining the rate law.
Table 1: Experimental Conditions for Determining the Order with Respect to this compound
| Run | [this compound] (mol/L) | [Ethyl Iodide] (mol/L) | Temperature (°C) |
| 1 | 0.1 | 0.5 | 50 |
| 2 | 0.2 | 0.5 | 50 |
| 3 | 0.3 | 0.5 | 50 |
Table 2: Experimental Conditions for Determining the Order with Respect to Ethyl Iodide
| Run | [this compound] (mol/L) | [Ethyl Iodide] (mol/L) | Temperature (°C) |
| 4 | 0.1 | 0.5 | 50 |
| 5 | 0.1 | 1.0 | 50 |
| 6 | 0.1 | 1.5 | 50 |
Table 3: Hypothetical Kinetic Data
| Run | Initial Rate (mol/L·s) |
| 1 | 1.2 x 10⁻⁵ |
| 2 | 2.4 x 10⁻⁵ |
| 3 | 3.6 x 10⁻⁵ |
| 4 | 1.2 x 10⁻⁵ |
| 5 | 2.4 x 10⁻⁵ |
| 6 | 3.6 x 10⁻⁵ |
From the data in Table 3, it can be inferred that the reaction is first order with respect to both this compound and ethyl iodide. The overall reaction order is second order. The rate law can be expressed as:
Rate = k[this compound][Ethyl Iodide]
The rate constant, k, can be calculated for each run and an average value can be determined.
Visualizations
Caption: Experimental workflow for the kinetic study of this compound N-alkylation.
Caption: Simplified reaction pathway for the N-alkylation of this compound.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-Fluoro-N-pentylaniline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for the closely related compounds 4-n-Pentylaniline and 4-Fluoroaniline. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile that combines the toxicological properties of both parent structures.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on the data for related compounds, it should be considered:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosive/Irritant: Causes skin irritation and serious eye irritation.[1] May cause severe skin burns and eye damage.[2][3]
-
Respiratory Irritant: May cause respiratory irritation.[1]
GHS Hazard Pictograms (Anticipated)
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Tract Irritation |
|
| Skin Corrosion, Serious Eye Damage |
Hazard and Precautionary Statements (Anticipated)
| Statement Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[2][3] |
| Hazard | H312 | Harmful in contact with skin. |
| Hazard | H314 | Causes severe skin burns and eye damage.[2][3] |
| Hazard | H315 | Causes skin irritation.[1] |
| Hazard | H319 | Causes serious eye irritation.[1] |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H335 | May cause respiratory irritation.[1] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
| Precautionary | P264 | Wash skin thoroughly after handling.[1] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product.[1] |
| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |
| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician.[3] |
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Physical and Chemical Properties
The following table summarizes the known and estimated physical and chemical properties of this compound and its parent compounds.
| Property | This compound | 4-Fluoroaniline | 4-n-Pentylaniline |
| Molecular Formula | C₁₁H₁₆FN[7] | C₆H₆FN[3] | C₁₁H₁₇N |
| Molecular Weight | 181.25 g/mol [7] | 111.12 g/mol [3] | 163.26 g/mol |
| Appearance | Colorless to pale yellow liquid[7] | Clear, dark yellow liquid[3] | No data |
| Boiling Point | No data | 187 °C at 1023 hPa[3] | No data |
| Melting Point | No data | -1.9 °C[8] | No data |
| Flash Point | No data | 74 °C (closed cup)[3] | No data |
| Density | No data | 1.173 g/cm³ at 25 °C[3] | No data |
| Solubility in Water | Likely immiscible | No data available, but likely poorly soluble | No data |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following diagram outlines the minimum required PPE.
Caption: Diagram 1: Personal Protective Equipment (PPE) Protocol.
Engineering Controls
-
Fume Hood: Always handle this compound inside a certified chemical fume hood with good ventilation.[9]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[1]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are functioning properly.
-
Dispensing:
-
Use a chemical-resistant syringe or pipette for transferring the liquid.
-
Avoid creating aerosols.
-
Keep the container tightly closed when not in use.[9]
-
-
Heating: Avoid heating the compound. If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation. Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Waste Disposal:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Dispose of chemical waste through a licensed professional waste disposal service.[3]
-
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
Caption: Diagram 2: Storage Protocol for this compound.
-
Conditions to Avoid: Heat, flames, and sparks.[3]
-
Incompatible Materials: Acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[3]
Emergency Procedures
First Aid Measures
The following table outlines the immediate first aid response in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[9]
-
Do not use combustible materials, such as sawdust.
-
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
These protocols are intended as a guide and should be supplemented by a thorough risk assessment for any specific experimental procedure involving this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Buy this compound [smolecule.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Pilot Plant Production of 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the synthesis of 4-Fluoro-N-pentylaniline, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary scalable methods for its pilot plant production: Reductive Amination and N-Alkylation. Both methods have been developed to ensure high yield, purity, and operational safety, making them suitable for scale-up operations.
Method 1: Reductive Amination of 4-Fluoroaniline with Valeraldehyde
This method involves the reaction of 4-fluoroaniline with valeraldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired N-pentylaniline. This one-pot process is efficient and minimizes waste.
Experimental Protocol
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser is charged with 4-fluoroaniline (5.0 kg, 45.0 mol) and methanol (40 L).
-
Initial Mixing: The mixture is stirred at 300 rpm under a nitrogen atmosphere until the 4-fluoroaniline is fully dissolved.
-
Aldehyde Addition: Valeraldehyde (4.2 kg, 48.8 mol) is added dropwise to the reactor over a period of 1 hour, maintaining the internal temperature below 30°C.
-
Imine Formation: The reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete formation of the imine intermediate.
-
Reduction: The reactor is cooled to 10°C. Sodium borohydride (1.9 kg, 50.2 mol) is added portion-wise over 2 hours, ensuring the temperature does not exceed 20°C.
-
Quenching: After the addition is complete, the reaction is stirred for another 3 hours at room temperature. The reaction is then carefully quenched by the slow addition of water (20 L).
-
Extraction and Wash: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 L). The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield the crude product. The crude this compound is then purified by vacuum distillation.
Process Workflow
Caption: Reductive Amination Workflow
Quantitative Data
| Parameter | Value |
| Reactants | |
| 4-Fluoroaniline | 5.0 kg (45.0 mol) |
| Valeraldehyde | 4.2 kg (48.8 mol, 1.08 eq) |
| Sodium Borohydride | 1.9 kg (50.2 mol, 1.12 eq) |
| Solvents | |
| Methanol | 40 L |
| Ethyl Acetate | 60 L |
| Water | 20 L |
| Brine | 15 L |
| Reaction Conditions | |
| Temperature (Aldehyde Add.) | < 30°C |
| Temperature (Reduction) | 10 - 20°C |
| Reaction Time | ~ 6 hours |
| Results | |
| Yield (Crude) | ~ 7.5 kg |
| Yield (Purified) | 6.8 kg (83%) |
| Purity (HPLC) | > 99.0% |
Method 2: N-Alkylation of 4-Fluoroaniline with 1-Bromopentane
This classical method involves the direct alkylation of 4-fluoroaniline with 1-bromopentane in the presence of a base. This approach is straightforward and employs readily available reagents.
Experimental Protocol
-
Reactor Setup: A 100 L jacketed glass reactor is charged with 4-fluoroaniline (5.0 kg, 45.0 mol), potassium carbonate (7.5 kg, 54.3 mol), and acetonitrile (50 L).
-
Heating and Addition: The mixture is heated to 80°C with vigorous stirring. 1-Bromopentane (7.4 kg, 49.0 mol) is then added dropwise over 2 hours.
-
Reaction Monitoring: The reaction is monitored by HPLC. The mixture is maintained at 80°C for 8-10 hours until the starting material is consumed.
-
Cooling and Filtration: The reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filter cake is washed with acetonitrile (2 x 5 L).
-
Solvent Removal: The combined filtrate is concentrated under reduced pressure to remove the acetonitrile.
-
Workup: The residue is dissolved in ethyl acetate (40 L) and washed with water (2 x 20 L) and brine (15 L).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude product.
-
Purification: The crude oil is purified by fractional distillation under reduced pressure to afford pure this compound.
Process Workflow
Caption: N-Alkylation Workflow
Quantitative Data
| Parameter | Value |
| Reactants | |
| 4-Fluoroaniline | 5.0 kg (45.0 mol) |
| 1-Bromopentane | 7.4 kg (49.0 mol, 1.09 eq) |
| Potassium Carbonate | 7.5 kg (54.3 mol, 1.2 eq) |
| Solvents | |
| Acetonitrile | 60 L |
| Ethyl Acetate | 40 L |
| Water | 40 L |
| Brine | 15 L |
| Reaction Conditions | |
| Temperature | 80°C |
| Reaction Time | 8 - 10 hours |
| Results | |
| Yield (Crude) | ~ 7.8 kg |
| Yield (Purified) | 6.5 kg (80%) |
| Purity (HPLC) | > 99.0% |
Safety Considerations
-
All operations should be conducted in a well-ventilated area or under a fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
4-Fluoroaniline is toxic and should be handled with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. It should be handled in a dry, inert atmosphere.
-
1-Bromopentane is a flammable liquid and an irritant.
-
Follow all institutional and local safety guidelines for handling chemicals and performing chemical reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-N-pentylaniline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-N-pentylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Reductive Amination: This is often the preferred method due to its high selectivity for the secondary amine. It involves the reaction of 4-fluoroaniline with pentanal (valeraldehyde) to form an intermediate imine, which is then reduced in situ to the target amine. This approach minimizes the common issue of overalkylation.[1]
-
Direct N-Alkylation: This method involves the reaction of 4-fluoroaniline with a pentyl halide, such as 1-bromopentane. However, this reaction is notoriously difficult to control and often results in a mixture of the desired secondary amine, the starting primary amine, and the overalkylated tertiary amine (N,N-dipentyl-4-fluoroaniline), leading to low yields and complex purification.[1][2]
Q2: Why is my direct N-alkylation of 4-fluoroaniline with 1-bromopentane giving a low yield?
A2: Direct alkylation of primary amines is prone to overalkylation. The product, this compound, is also a nucleophile and can react with another molecule of 1-bromopentane to form the tertiary amine. This subsequent reaction is often faster than the initial alkylation, leading to significant byproduct formation.[2] For laboratory synthesis where high purity is desired, reductive amination is generally a superior alternative.[1]
Q3: Can Buchwald-Hartwig amination be used for this synthesis?
A3: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond.[3] This would typically involve reacting an aryl halide (e.g., 1-bromo-4-fluorobenzene) with pentylamine. While highly effective and tolerant of many functional groups, it requires specialized palladium catalysts and ligands (like XPhos or SPhos), making it a more complex and expensive option compared to reductive amination for this specific target.[4][5]
Troubleshooting Guide: Reductive Amination
Reductive amination is the most reliable route for this synthesis. Below are common issues and their solutions.
Problem: Very Low or No Product Formation
Q: I'm performing a reductive amination of 4-fluoroaniline and pentanal, but I'm getting a very low yield. What could be the cause?
A: Low yield in reductive amination can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine Formation: The initial condensation of the amine and aldehyde to form an imine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions, as water can hinder imine formation. Using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can improve imine concentration before adding the reducing agent.[6]
-
-
Incorrect pH: Imine formation is typically catalyzed by mild acid (pH 4-5).[1] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Premature Aldehyde Reduction: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the pentanal to pentanol before it has a chance to form the imine.[1][9]
Problem: Significant Amount of Unreacted 4-Fluoroaniline
Q: My final product mixture contains a large amount of the starting 4-fluoroaniline. How can I improve the conversion?
A: This indicates that either the reaction did not go to completion or the imine intermediate did not form efficiently.
-
Stoichiometry: The relative amounts of reactants can influence the reaction equilibrium.
-
Solution: Try using a slight excess (1.1-1.2 equivalents) of the less valuable reagent. In this case, using a slight excess of pentanal can help drive the reaction forward.[10]
-
-
Reaction Time/Temperature: The reaction may not have had enough time to complete.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[7] Gentle heating (e.g., 40-50 °C) can sometimes facilitate imine formation, but be cautious as it can also promote side reactions depending on the reagents used.
-
Problem: Presence of Pentanol as a Major Byproduct
Q: I've isolated my product, but it's contaminated with pentanol. Why did this happen and how can I avoid it?
A: The formation of pentanol is a clear sign of competitive reduction of the pentanal starting material.
-
Choice of Reducing Agent: As mentioned, this is the most common cause. Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[9]
-
Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde and is often used in a one-pot procedure.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and requires careful handling to avoid the generation of HCN gas, especially under acidic conditions.[11]
-
Data Presentation: Comparison of Reducing Agents
The table below summarizes the characteristics of common reducing agents used for this synthesis.
| Reducing Agent | Formula | Typical Solvent(s) | Selectivity | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Low | Inexpensive, readily available | Can reduce the starting aldehyde[9] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | High | Highly selective for imines[1] | Highly toxic, potential for HCN release[11] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, DCM | High | Highly selective, mild, often used one-pot[8] | Water-sensitive, not compatible with methanol[9] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This is a reliable and commonly used protocol for N-alkylation.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoroaniline (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add pentanal (1.1 eq.) to the solution and stir the mixture at room temperature.
-
Imine Formation (Optional Acid Catalyst): Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting materials by TLC.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[6]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis.
Caption: A logical workflow for diagnosing and solving low-yield problems.
Key Chemical Transformations
This diagram shows the desired reductive amination pathway versus the common side reaction in direct alkylation.
Caption: Comparison of the desired synthesis route and a major side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 6. clicours.com [clicours.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
common side reactions in the synthesis of 4-Fluoro-N-pentylaniline and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-N-pentylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several methods, with the most common being the N-alkylation of 4-fluoroaniline.[1] This involves reacting 4-fluoroaniline with a pentyl halide, such as pentyl bromide or iodide, in the presence of a base.[1] Other methods include the direct amination of 4-fluoronitrobenzene with pentylamine and the reduction of a nitro compound precursor.[1]
Q2: What are the primary side reactions to be aware of during the N-alkylation of 4-fluoroaniline?
A2: The most common side reaction is over-alkylation, which leads to the formation of the tertiary amine, 4-Fluoro-N,N-dipentylaniline. This occurs when the initially formed secondary amine product reacts further with the alkylating agent. Another common issue is the presence of unreacted 4-fluoroaniline in the final product mixture.
Q3: How can I minimize the formation of the di-alkylated side product?
A3: To minimize di-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the aniline starting material relative to the alkylating agent can favor the formation of the mono-alkylated product. Additionally, reaction conditions such as temperature and reaction time should be carefully monitored. Lowering the reaction temperature and avoiding prolonged reaction times after the consumption of the starting material can help reduce the extent of the second alkylation.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is essential for neutralizing the hydrohalic acid (e.g., HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic and stop the reaction. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity, with inorganic bases like potassium carbonate often being a good starting point for achieving selective mono-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive alkylating agent. 2. Insufficiently strong or soluble base. 3. Reaction temperature is too low. 4. Deactivation of 4-fluoroaniline by protonation. | 1. Check the purity and age of the pentyl bromide. Consider using pentyl iodide, which is more reactive. 2. Ensure the base is finely powdered and well-dispersed. Consider switching to a stronger or more soluble base like potassium carbonate in a polar aprotic solvent. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure an adequate amount of base is present to neutralize the acid byproduct. |
| High Amount of Di-alkylated Side Product | 1. Molar ratio of reactants is incorrect (excess alkylating agent). 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a slight excess of 4-fluoroaniline (e.g., 1.1 to 1.2 equivalents) relative to pentyl bromide. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC and stop it once the 4-fluoroaniline is consumed. |
| Presence of Unreacted 4-fluoroaniline | 1. Insufficient amount of alkylating agent. 2. Reaction not run to completion (insufficient time or temperature). | 1. Ensure the stoichiometry is correct. If the issue persists, a small excess of pentyl bromide can be used, but this may increase di-alkylation. 2. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed. |
| Difficulty in Purifying the Product | 1. Similar polarities of the product and side products. 2. Formation of emulsions during aqueous work-up. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Consider an acid-base extraction to separate the basic amine products from neutral impurities. To break emulsions, add a small amount of brine or gently swirl instead of vigorous shaking. |
Experimental Protocols
General Protocol for N-alkylation of 4-fluoroaniline
This protocol is a general guideline and may require optimization.
Materials:
-
4-fluoroaniline
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1-bromopentane
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Potassium carbonate (K₂CO₃), anhydrous and finely powdered
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile or DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the base.
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Add 1-bromopentane (1.05 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux (for acetonitrile, ~82°C) and monitor the reaction progress using TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the 4-fluoroaniline), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Purification Protocol: Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity to elute the products. The less polar di-alkylated product will elute first, followed by the desired mono-alkylated product, and finally the more polar unreacted 4-fluoroaniline.
-
Procedure: a. Pack a glass column with silica gel slurry in hexanes. b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Alternative Purification Protocol: Acid-Base Extraction
This method is useful for separating the amine products from non-basic impurities.
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Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl).
-
Shake the funnel gently to extract the basic amines into the aqueous acidic layer. The amines will be protonated and become water-soluble salts.
-
Separate the aqueous layer.
-
Wash the organic layer with 1 M HCl again to ensure complete extraction of the amines.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly add a base, such as 2 M sodium hydroxide (NaOH), to the aqueous layer with stirring until the solution is basic (pH > 10). This will deprotonate the amine salts, causing the free amines to precipitate or form an oily layer.
-
Extract the free amines back into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it to obtain the purified amine mixture. This mixture will still contain both mono- and di-alkylated products, which will then require separation by chromatography.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-fluoroaniline | C₆H₆FN | 111.12 | 187 |
| 1-bromopentane | C₅H₁₁Br | 151.04 | 129-130 |
| This compound | C₁₁H₁₆FN | 181.25 | ~250-260 (estimated) |
| 4-Fluoro-N,N-dipentylaniline | C₁₆H₂₆FN | 251.38 | >260 (estimated) |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Fluoro-N-pentylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities arise from the N-alkylation of 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide). These include:
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Unreacted starting materials: 4-fluoroaniline and pentyl bromide.
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Over-alkylation byproduct: N,N-dipentyl-4-fluoroaniline.
-
Oxidation products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, causing the product to appear as a pale yellow to red-brown liquid.[1][2][3]
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may be formed.
Q2: My purified this compound is colored (yellow to brownish). What is the cause and how can I fix it?
A2: The coloration is typically due to the formation of oxidized impurities, a common issue with anilines.[1][2][3] To obtain a colorless product, you can try the following:
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Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter the mixture through a pad of celite to remove the carbon.
-
Fresh Distillation: Purifying the material by vacuum distillation immediately before use can yield a colorless liquid. However, the product may recolor upon storage if exposed to air and light.
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Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.
Q4: I am struggling with the column chromatography of my product. It is streaking and the separation is poor. What can I do?
A4: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:
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Add a basic modifier to the eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using basic alumina as the stationary phase, which is more compatible with basic compounds.
-
Use amine-functionalized silica: Pre-treated silica gel with amino groups is commercially available and can significantly improve the chromatography of amines.
Troubleshooting Guides
Purification by Vacuum Distillation
Problem: Low yield or no product distilling over at the expected temperature.
dot
Caption: Troubleshooting workflow for low or no product yield during vacuum distillation.
| Parameter | Possible Cause | Recommended Action |
| Vacuum Pressure | The vacuum is not low enough, resulting in a higher than expected boiling point. | Check all seals and joints for leaks. Ensure the vacuum pump is operating correctly and is appropriate for the desired pressure. A typical pressure for distilling high-boiling amines is <1 mmHg. |
| Heating Temperature | The heating bath temperature is too low. | Gradually increase the temperature of the heating mantle or oil bath. Be mindful of potential decomposition at very high temperatures. |
| System Leaks | Leaks in the distillation apparatus prevent reaching the necessary vacuum. | Ensure all ground glass joints are properly greased and sealed. Check for cracks in the glassware. |
| Thermometer Placement | The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is in equilibrium with the distilling liquid. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. |
Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Fluoroaniline (Starting Material) | 111.12 | 188 °C at 767 mmHg[4][5] |
| Pentyl Bromide (Starting Material) | 151.04 | ~129-130 °C |
| This compound (Product) | 181.25 | Estimated: >200 °C (likely requires vacuum distillation) |
| N,N-dipentyl-4-fluoroaniline (Byproduct) | 251.40 | Estimated: >250 °C (will have a significantly higher boiling point than the desired product) |
Note: The boiling points for this compound and N,N-dipentyl-4-fluoroaniline are estimations based on related structures as exact literature values were not found. The boiling point of the non-fluorinated analog, 4-n-pentylaniline, is 130 °C.[6] The presence of the fluorine atom is expected to increase the boiling point.
Purification by Column Chromatography
Problem: Poor separation of the product from impurities, or the product is not eluting from the column.
dot
Caption: Troubleshooting workflow for column chromatography purification issues.
| Parameter | Possible Cause | Recommended Action |
| Eluent Polarity | The solvent system is either too polar (impurities co-elute) or not polar enough (product does not move). | Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point for N-alkylanilines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. |
| Amine-Silica Interaction | The basic amine group is interacting strongly with the acidic silica gel, causing tailing and irreversible adsorption. | Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica. Alternatively, use a less acidic stationary phase like basic alumina. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. | Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Sample Loading | The sample was not loaded in a concentrated band, leading to broad peaks and poor separation. | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column in as narrow a band as possible. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure for the N-alkylation of 4-fluoroaniline.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
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4-Fluoroaniline
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Pentyl bromide
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Potassium carbonate (or another suitable base)
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Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-fluoroaniline (1 equivalent), pentyl bromide (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Add a suitable solvent such as DMF or acetonitrile.
-
Heat the reaction mixture with stirring at a temperature between 60-80 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Ensure all glassware is dry and free of cracks.
-
Add the crude this compound to the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, and once the pressure has stabilized, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The forerun, containing any residual solvent or unreacted pentyl bromide, should be discarded.
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The purified product should be collected as a colorless to pale yellow liquid.[1]
Purification Protocol: Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
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Begin eluting the column with the solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoroaniline CAS#: 371-40-4 [amp.chemicalbook.com]
- 4. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: 4-Fluoro-N-pentylaniline Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 4-Fluoro-N-pentylaniline.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques.
1.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am observing significant peak tailing for this compound in my GC-MS analysis. What could be the cause and how can I resolve it?
Answer:
Peak tailing for amine compounds like this compound is a common issue in GC-MS analysis and can be attributed to several factors:
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Active Sites in the GC System: Free silanol groups on the surface of the inlet liner, column, or even in the transfer line can interact with the basic amine group, leading to peak tailing.
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Solution:
-
Use a deactivated inlet liner (e.g., silylated liner).
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Employ a GC column specifically designed for amine analysis (e.g., a base-deactivated column).
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Condition your column according to the manufacturer's instructions before analysis.
-
-
-
Improper Injection Technique: A slow injection or a large injection volume can lead to band broadening and peak tailing.
-
Solution:
-
Use a fast autosampler injection.
-
Optimize the injection volume; a smaller volume is often better.
-
-
-
Column Overloading: Injecting too concentrated a sample can saturate the stationary phase.
-
Solution:
-
Dilute your sample and re-inject.
-
-
Experimental Protocol: GC-MS Analysis of this compound
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 50-500 amu |
1.2 High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am struggling with poor peak shape and inconsistent retention times for this compound in my reverse-phase HPLC analysis. What should I do?
Answer:
These issues in HPLC are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Silanol Interactions: Residual silanol groups on the C18 stationary phase can interact with the amine, causing peak tailing.
-
Solution:
-
Use an end-capped C18 column or a column specifically designed for basic compounds.
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Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or 10 mM ammonium formate, to mask the silanol groups.
-
-
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like anilines.
-
Solution:
-
Buffer the mobile phase to a pH where the analyte is in a single ionic form (for anilines, a slightly acidic to neutral pH is often optimal). A mobile phase containing 0.1% formic acid or acetic acid is a good starting point.
-
-
-
Column Contamination: Buildup of contaminants on the column can lead to inconsistent results.
-
Solution:
-
Flush the column with a strong solvent (e.g., isopropanol or methanol/acetonitrile mixture) after each batch of samples.
-
-
Experimental Protocol: HPLC Analysis of this compound
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
1.3 Fourier-Transform Infrared (FTIR) Spectroscopy
Question: My FTIR spectrum of this compound has a very broad peak in the 3300-3500 cm⁻¹ region, making it difficult to interpret. What does this indicate?
Answer:
A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of N-H stretching vibrations in secondary amines. The broadening is often due to hydrogen bonding.
-
Intermolecular Hydrogen Bonding: In a neat or concentrated sample, this compound molecules can form hydrogen bonds with each other, leading to a broad N-H stretch.
-
Solution:
-
If you need to observe a sharper N-H peak, you can dilute the sample in a non-polar solvent that does not hydrogen bond, such as carbon tetrachloride (CCl₄) or hexane. However, be aware of solvent-induced shifts in peak positions.[1]
-
-
-
Presence of Water: Contamination with water will also result in a broad O-H stretching band in a similar region, which can overlap with the N-H stretch.
-
Solution:
-
Ensure your sample and the ATR crystal or salt plates are completely dry. Use a desiccator for storage of KBr pellets and salt plates.
-
-
Experimental Protocol: FTIR Sample Preparation for Liquid Amines
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a single drop of this compound directly onto the center of the crystal.
-
Acquire the spectrum.
-
Clean the crystal thoroughly after analysis.
-
-
Neat Liquid on Salt Plates (e.g., NaCl or KBr):
-
Place one or two drops of the liquid sample onto a clean, dry salt plate.
-
Carefully place a second salt plate on top to create a thin film of the liquid.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
Clean the plates immediately after use with a suitable dry solvent.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 General Characterization
Question: What are the expected key characteristics of this compound in different analytical techniques?
Answer:
Based on the structure and comparison with similar compounds, the following characteristics can be expected. Please note that the NMR and MS data are predicted and should be confirmed with experimental data.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to -NH) | 6.5 - 6.7 | m | 2H |
| Aromatic (ortho to -F) | 6.8 - 7.0 | m | 2H |
| N-H | ~3.6 | br s | 1H |
| N-CH₂ | 3.0 - 3.2 | t | 2H |
| -CH₂- (x3) | 1.2 - 1.7 | m | 6H |
| -CH₃ | 0.8 - 1.0 | t | 3H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-F | 155 - 160 (d, J ≈ 240 Hz) |
| C-NH | 144 - 148 |
| Aromatic CH (ortho to -F) | 115 - 117 (d, J ≈ 22 Hz) |
| Aromatic CH (ortho to -NH) | 113 - 115 (d, J ≈ 7 Hz) |
| N-CH₂ | 44 - 46 |
| -CH₂- | 29 - 30 |
| -CH₂- | 22 - 23 |
| -CH₂- | 14 - 15 |
| -CH₃ | ~14 |
Expected Mass Spectrometry Fragmentation (EI)
| m/z | Fragment Interpretation |
| 181 | Molecular Ion [M]⁺ |
| 124 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 110 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3350 - 3450 | N-H stretch (secondary amine) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch |
| 1590 - 1620 | Aromatic C=C stretch |
| 1500 - 1520 | Aromatic C=C stretch |
| 1200 - 1250 | C-N stretch (aromatic amine) |
| 1150 - 1250 | C-F stretch (aromatic) |
| 810 - 840 | p-disubstituted benzene C-H bend |
2.2 Purity and Stability
Question: What are the common impurities I might encounter in a sample of this compound and how can I detect them?
Answer:
Common impurities can arise from the synthesis and storage of this compound.
-
Starting Materials: Unreacted 4-fluoroaniline or pentyl bromide/iodide may be present.
-
Over-alkylation Products: The formation of the tertiary amine, 4-Fluoro-N,N-dipentylaniline, is a common side product.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.
These impurities can typically be detected by:
-
GC-MS: Will show separate peaks with different retention times and mass spectra.
-
HPLC: Will show additional peaks in the chromatogram.
-
¹H NMR: Will show extra signals, for example, two pentyl groups in the case of the tertiary amine.
Question: Is this compound stable, and are there any special storage considerations?
Answer:
Anilines, in general, are prone to oxidation, which is often indicated by a change in color from colorless/pale yellow to brown or dark red. The presence of the electron-withdrawing fluorine atom can influence its stability.[2]
Storage Recommendations:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Protect from light.
-
Store in a cool, dark place.
Section 3: Visualized Workflows
Diagram 1: General Workflow for Characterization of this compound
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Diagram 2: Troubleshooting Logic for GC-MS Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in the GC-MS analysis of amines.
References
degradation pathways of 4-Fluoro-N-pentylaniline and stabilization methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-N-pentylaniline. The information is based on established knowledge of similar aniline derivatives and aims to address potential challenges during experimentation.
Troubleshooting Guides
Issue 1: Sample Degradation Observed During Analysis (e.g., HPLC, GC)
Possible Causes:
-
Oxidative Degradation: Anilines, particularly N-alkylanilines, are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2] This can lead to the formation of colored impurities and a variety of oxidation products.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.[3]
-
Thermal Instability: Elevated temperatures during analysis (e.g., in the injector port of a gas chromatograph) can cause decomposition.
Troubleshooting Steps:
-
Sample Preparation:
-
Prepare solutions fresh and in amber vials to minimize light exposure.
-
Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).
-
Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and mobile phase at a low concentration (e.g., 0.01%).
-
-
Analytical Method Optimization:
-
HPLC:
-
Use a lower column temperature.
-
Optimize the mobile phase pH to ensure the analyte is in its most stable form.
-
Employ a diode array detector (DAD) or a mass spectrometer (MS) to identify potential degradation products.
-
-
GC:
-
Lower the injector and transfer line temperatures.
-
Use a wider bore column to reduce potential catalytic degradation on the column surface.
-
Derivatize the amine to a more stable form before analysis.
-
-
-
Storage:
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Causes:
-
Reagent Instability: The this compound starting material may have already degraded.
-
Reaction Conditions: The reaction conditions (e.g., temperature, atmosphere, solvent) may be promoting degradation pathways. Anodic oxidation of N-alkylanilines is known to produce substituted benzidines and diphenylamines through coupling reactions.[1][6]
-
Catalyst-Induced Decomposition: Certain metal catalysts can promote oxidation or other side reactions.
Troubleshooting Steps:
-
Starting Material Purity Check:
-
Analyze the starting material by HPLC, GC, or NMR to confirm its purity before use.
-
If impurities are detected, purify the material by column chromatography or distillation.
-
-
Reaction Optimization:
-
Run reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Use purified, deoxygenated solvents.
-
Conduct reactions at the lowest effective temperature.
-
Perform a reaction time course study to identify the optimal reaction time and minimize byproduct formation.
-
-
Catalyst Screening:
-
If a metal catalyst is used, screen different catalysts or ligands to find one that is less prone to inducing side reactions.
-
Consider using metal-free reaction conditions where possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on related N-alkylanilines and fluoroanilines, the primary degradation pathways are expected to be:
-
Oxidation: This is a common pathway for anilines, proceeding via the formation of radical cations.[1][2] This can lead to N-dealkylation, ring hydroxylation, and the formation of colored polymeric materials. The anodic oxidation of N-alkylanilines can result in head-to-tail and tail-to-tail coupling to form diphenylamines and benzidines, respectively.[1]
-
Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light. Studies on 3-fluoroaniline have shown that UV irradiation can lead to the complete desorption of the molecule from a TiO2 surface, indicating molecular breakdown.[3]
-
Hydrolysis: While generally less reactive towards hydrolysis than esters or amides, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the N-pentyl group. However, amides, which are structurally related, often require vigorous conditions for hydrolysis.[7][8][9]
-
Biodegradation: Microbial degradation of fluoroanilines has been observed in mixed cultures, involving hydroxylation and dehalogenation.[10]
Q2: How can I stabilize solutions of this compound for long-term storage?
A2: For long-term stability, consider the following:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Low Temperature: Store at 2-8°C to slow down potential degradation reactions.[4][5]
-
Light Protection: Use amber vials or store in the dark to prevent photodegradation.
-
Antioxidants: The addition of a radical scavenger like BHT at a low concentration may inhibit oxidative degradation.
-
Solvent Choice: Use high-purity, aprotic solvents, as protic solvents can sometimes participate in degradation reactions.
Q3: What are the expected degradation products of this compound?
A3: Based on the degradation of similar compounds, potential degradation products could include:
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Oxidation Products: 4-Fluoroaniline (from N-dealkylation), hydroxylated derivatives, and corresponding quinones.[1] Dimeric products like substituted benzidines and diphenylamines are also possible.[1]
-
Photodegradation Products: Photodegradation can lead to a complex mixture of products resulting from bond cleavage and rearrangement. In the presence of photocatalysts like TiO2, complete mineralization to smaller molecules, including fluoride ions, can occur.[3]
Quantitative Data Summary
The following table summarizes kinetic data from studies on the degradation of related fluoroaniline compounds. This data can provide an approximation of the potential reactivity of this compound under similar conditions.
| Compound | Degradation Method | Key Parameter | Value | Reference |
| 2-Fluoroaniline | Aerobic Biodegradation | Max. Specific Degradation Rate | (21.23 ± 0.91) mg FA (g•VSS·h)⁻¹ | [10] |
| 3-Fluoroaniline | Aerobic Biodegradation | Max. Specific Degradation Rate | (11.75 ± 0.99) mg FA (g•VSS·h)⁻¹ | [10] |
| 4-Fluoroaniline | Aerobic Biodegradation | Degradation Rate Constant (FHS-derived inoculum) | 0.519 h⁻¹ | [11] |
| 2,4-Difluoroaniline | Aerobic Biodegradation | Degradation Rate Constant (FHS-derived inoculum) | 0.519 h⁻¹ | [11] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under stressed conditions (heat, light, and oxygen).
Methodology:
-
Sample Preparation: Prepare four sets of solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Set 1 (Control): Store at 2-8°C in the dark, under a nitrogen headspace.
-
Set 2 (Heat): Store at 50°C in the dark, under a nitrogen headspace.
-
Set 3 (Light): Store at room temperature, exposed to a controlled light source (e.g., a photostability chamber).
-
Set 4 (Oxygen): Store at room temperature in the dark, with the headspace open to the air.
-
-
Time Points: Withdraw aliquots from each set at specified time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the aliquots by a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from its potential degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0). Identify and quantify any major degradation products if standards are available.
Protocol 2: Identification of Oxidation Products by LC-MS
Objective: To identify the products formed from the oxidative degradation of this compound.
Methodology:
-
Forced Degradation:
-
Prepare a solution of this compound (e.g., 0.1 mg/mL) in a solvent like acetonitrile/water.
-
Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at room temperature.
-
-
LC-MS Analysis:
-
Inject the degraded sample into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a gradient elution method to separate the components.
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram of the degraded sample.
-
Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Fluoroaniline CAS#: 371-40-4 [amp.chemicalbook.com]
- 5. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Fluoro-N-pentylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Fluoro-N-pentylaniline. The following sections offer detailed experimental protocols and data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via N-alkylation of 4-fluoroaniline with a pentyl halide, is likely to contain the following impurities:
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Unreacted 4-fluoroaniline: The starting material may not have fully reacted.
-
Over-alkylated product (4-Fluoro-N,N-dipentylaniline): The secondary amine product can undergo a second alkylation to form a tertiary amine.
-
Unreacted pentyl halide: The alkylating agent may be present in excess.
-
Solvent and base residues: Depending on the reaction conditions, residual solvent and the base used to scavenge the acid byproduct may be present.
Q2: My crude product is a dark oil. Is this normal?
A2: Yes, it is common for crude aniline derivatives to be dark yellow, red, or brown. This coloration is often due to the formation of oxidized, polymeric impurities.[1] These colored impurities are typically removed during the purification process.
Q3: I'm trying to purify my compound by column chromatography on silica gel, but the separation is poor and I'm getting a lot of streaking on my TLC plates. What's happening?
A3: Aniline derivatives are basic and can interact strongly with the acidic silica gel stationary phase. This interaction can lead to poor separation, band tailing (streaking), and in some cases, decomposition of the product on the column.
Q4: How can I improve the column chromatography purification of this compound?
A4: To mitigate the issues caused by the basicity of the aniline, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), into your mobile phase (e.g., a mixture of hexanes and ethyl acetate) can help to neutralize the acidic sites on the silica gel. This will reduce the strong interaction of your product with the stationary phase and improve elution.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Dry-load the sample: If your crude product is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel or celite. This involves dissolving your crude product in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
Q5: My compound seems to be decomposing during distillation. What can I do?
A5: Anilines can be susceptible to oxidation and decomposition at high temperatures. To purify this compound by distillation, it is crucial to use vacuum distillation .[1][2] By reducing the pressure, you significantly lower the boiling point of the compound, allowing it to distill at a temperature where decomposition is minimized.
Purification Data Summary
The following table summarizes the expected outcomes for the purification of crude this compound using different methods. The data is based on typical results for the purification of N-alkylanilines.
| Purification Method | Typical Crude Purity | Expected Final Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | 70-85% | >98% | 60-85% | High purity achievable, good for removing closely related impurities. | Can be time-consuming and requires significant solvent volumes. Product may interact with silica gel. |
| Vacuum Distillation | 70-85% | 95-98% | 70-90% | Efficient for removing non-volatile and very high-boiling impurities. Faster for larger scales. | May not effectively separate impurities with similar boiling points. Risk of thermal decomposition if not performed under sufficient vacuum.[1] |
| Acid Wash | 70-85% | 85-95% | >90% | Simple and quick for removing basic impurities like unreacted 4-fluoroaniline. | Does not remove non-basic impurities like the over-alkylated product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of your mobile phase. A good starting point is a 95:5 mixture of hexanes:ethyl acetate with 0.5% triethylamine. The optimal mobile phase composition should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to pack the silica gel evenly and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the top layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of crude this compound, particularly for removing non-volatile impurities.
1. Materials and Equipment:
-
Crude this compound
-
Distillation flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle and stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (recommended to protect the pump)
-
Stir bar or boiling chips
2. Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place a stir bar or boiling chips in the distillation flask.
-
Add the crude this compound to the distillation flask (do not fill more than two-thirds full).
-
Connect the distillation head, thermometer, and receiving flask. Use a small amount of vacuum grease on the joints to ensure a good seal.
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Connect the condenser to a cold water source.
-
Connect the vacuum adapter to the cold trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the cooling water for the condenser.
-
Begin stirring the crude product.
-
Gradually apply the vacuum. The pressure should drop to below 20 mmHg for efficient distillation at a lower temperature.[1]
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with the heating mantle.
-
Observe the temperature on the thermometer. The boiling point of aniline at 20 mmHg is approximately 72-73°C.[1] The boiling point of this compound will be higher, and the exact temperature will depend on the pressure.
-
Collect the distillate that comes over at a constant temperature. This is your purified product.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
The purified this compound is in the receiving flask.
-
Purification Workflow
Caption: Workflow for the purification of crude this compound.
References
impact of catalyst choice on the synthesis of 4-Fluoro-N-pentylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-N-pentylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Question: I am attempting to synthesize this compound via reductive amination of 4-fluoroaniline and pentanal using sodium triacetoxyborohydride (NaBH(OAc)₃), but my yields are consistently low. What are the potential causes and solutions?
Answer:
Low yields in this reductive amination can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
-
Reagent Quality:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive.[1] Ensure it is fresh and has been stored under anhydrous conditions. Using old or improperly stored NaBH(OAc)₃ can significantly reduce its activity.
-
4-Fluoroaniline and Pentanal: Verify the purity of your starting materials. Impurities can interfere with the reaction. Consider purification of the starting materials if their purity is questionable.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred for reactions with NaBH(OAc)₃ as it is not compatible with methanol.[1] Ensure your solvent is anhydrous.
-
Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) might improve the rate, but be cautious of potential side reactions.
-
pH: The reaction is often more efficient under slightly acidic conditions, which can be achieved by adding a small amount of acetic acid. This helps to catalyze the formation of the intermediate iminium ion.[2]
-
-
Procedural Errors:
-
Order of Addition: It is common practice to first mix the amine and aldehyde to allow for imine formation before adding the reducing agent.[2]
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the reducing agent (typically 1.5-2.0 equivalents) is often used.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in reductive amination.
Issue 2: Formation of Side Products in N-Alkylation
Question: I am synthesizing this compound by reacting 4-fluoroaniline with pentyl bromide, but I am observing significant amounts of dialkylated product (4-Fluoro-N,N-dipentylaniline) and unreacted starting material. How can I improve the selectivity for the mono-alkylated product?
Answer:
The formation of dialkylated products is a common issue in the N-alkylation of primary anilines. Here are several strategies to enhance the formation of the desired mono-alkylated product.
Potential Causes & Solutions:
-
Stoichiometry:
-
Using a large excess of the alkylating agent (pentyl bromide) will favor dialkylation. Try using a 1:1 molar ratio of 4-fluoroaniline to pentyl bromide or even a slight excess of the aniline.
-
-
Reaction Conditions:
-
Base: A strong base can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation. Consider using a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common, but experimenting with less polar solvents might reduce the rate of the second alkylation.
-
Temperature: High temperatures can promote over-alkylation. Running the reaction at a lower temperature for a longer period may improve selectivity.
-
-
Alternative Alkylating Agent:
-
Pentyl iodide is more reactive than pentyl bromide, which could potentially lead to less selectivity. Sticking with pentyl bromide or even trying pentyl chloride (which is less reactive) might be beneficial.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for N-alkylation side products.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic methods for synthesizing this compound?
A1: The two primary catalytic methods are:
-
Reductive Amination: This involves the reaction of 4-fluoroaniline with pentanal in the presence of a reducing agent. Common catalysts/reagents include Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN).[1][2]
-
N-Alkylation: This can be achieved through:
-
Direct Alkylation: Reacting 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide) in the presence of a base.[3]
-
Palladium-Catalyzed Alkylation: Using a palladium catalyst (e.g., Pd/C) to couple 4-fluoroaniline with pentanol. This is a greener approach as it avoids the use of alkyl halides.[4]
-
Raney Nickel-Catalyzed Alkylation: Employing Raney Nickel as a catalyst for the reaction between 4-fluoroaniline and pentanol.[5]
-
Q2: Which catalyst is best for the reductive amination of 4-fluoroaniline with pentanal?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive amination. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the risk of reducing the starting aldehyde.[2] While effective, sodium cyanoborohydride (NaBH₃CN) is highly toxic.
Q3: Can I use pentanol instead of pentyl bromide for the N-alkylation of 4-fluoroaniline?
A3: Yes, using pentanol is a viable and more environmentally friendly "green" chemistry approach. This reaction, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a transition metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[4][6]
Q4: What are the typical yields I can expect for the synthesis of this compound?
A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Based on literature for similar aniline alkylations, you can expect the following ranges:
-
Reductive Amination with NaBH(OAc)₃: Generally high, often in the range of 80-95%.
-
N-Alkylation with Pentyl Bromide: Can be variable, with yields from moderate to high (60-90%), depending on the control of side reactions.
-
Palladium or Raney Nickel-Catalyzed Alkylation with Pentanol: Yields are typically good to excellent, often ranging from 70-95%.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of this compound (Representative Data)
| Catalyst/Reagent | Method | Alkylating Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | Reductive Amination | Pentanal | 80 - 95 | 2 - 24 | High selectivity, mild conditions | Moisture sensitive, relatively expensive |
| Palladium on Carbon (Pd/C) | N-Alkylation | Pentanol | 70 - 95 | 6 - 24 | Green (uses alcohol), high atom economy | Requires higher temperatures, catalyst cost |
| Raney Nickel | N-Alkylation | Pentanol | 65 - 90 | 8 - 24 | Cost-effective compared to palladium, effective | Pyrophoric (requires careful handling), high pressure |
| None (Base-mediated) | Direct N-Alkylation | Pentyl Bromide | 60 - 90 | 4 - 12 | Simple procedure, no specialized catalyst required | Formation of dialkylated byproduct, use of halide |
Note: The quantitative data presented is based on representative yields for the N-alkylation and reductive amination of similar aniline substrates due to a lack of specific comparative data for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride.
Materials:
-
4-Fluoroaniline
-
Pentanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in anhydrous DCE, add pentanal (1.1 eq).
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed N-Alkylation
This protocol is a representative procedure for the N-alkylation of anilines with alcohols using a palladium catalyst.
Materials:
-
4-Fluoroaniline
-
Pentanol
-
Palladium on carbon (10 wt% Pd/C)
-
Toluene or Xylene, anhydrous
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 eq), pentanol (1.2 eq), and 10% Pd/C (5 mol%).
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux (typically 110-140 °C) under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Key synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium catalyzed N-alkylation of amines with alcohols--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
addressing regioselectivity issues in reactions involving 4-Fluoro-N-pentylaniline
Welcome to the technical support center for 4-Fluoro-N-pentylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the regioselectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic effects of the two substituents on the aromatic ring: the N-pentylamino group (-NHC₅H₁₁) and the fluorine atom (-F).
-
N-pentylamino group: This is a strongly activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons donates electron density into the aromatic ring through a strong +M (mesomeric) or resonance effect. This significantly increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.
-
Fluorine atom: Fluorine is a weakly deactivating, ortho, para-directing group.[1][2] It exhibits a dual electronic effect: a strong -I (inductive) effect due to its high electronegativity, which withdraws electron density from the ring, and a +M (mesomeric) effect from its lone pairs, which donates electron density. While the inductive effect deactivates the ring overall compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions.[2]
In this compound, the N-pentylamino group is the dominant directing group due to its powerful activating nature. Therefore, electrophilic substitution is strongly favored at the positions ortho to the amino group (C3 and C5), as the para position is already occupied by the fluorine atom.
Q2: Why do I get a mixture of products during electrophilic aromatic substitution, and how can I improve selectivity?
A2: Obtaining a mixture of products is a common issue. In the case of this compound, while the primary substitution occurs at the C3 and C5 positions, side reactions or further substitutions can occur. The highly activating nature of the N-pentylamino group can lead to polysubstitution, and the reaction conditions can influence the product distribution.
To improve selectivity, especially to favor a single isomer or prevent side reactions, N-acylation is a widely used strategy. By converting the N-pentylamino group to an amide (e.g., an acetamide or pivalamide), you can:
-
Moderate the activating effect: The electron-withdrawing nature of the acyl group reduces the electron-donating ability of the nitrogen, thus decreasing the overall reactivity of the ring and reducing the likelihood of polysubstitution.
-
Increase steric hindrance: The bulky acyl group can sterically hinder the ortho positions, potentially leading to higher selectivity for substitution at one of the ortho positions if there are other steric influences, or in some cases, allowing for substitution at less conventional positions under specific conditions.
Q3: I am struggling with a Friedel-Crafts acylation reaction. What are the common pitfalls?
A3: Friedel-Crafts acylation of anilines, including this compound, is often problematic.[3][4][5] The basic nitrogen atom of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring and preventing the desired acylation.
To overcome this, it is essential to first protect the amino group by converting it into an amide. The resulting N-acyl-4-fluoro-N-pentylaniline is less basic and will not interfere with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed. The acylation will then be directed by the N-acylamino and fluoro groups, typically to the positions ortho to the N-acylamino group.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nitration
Problem: Nitration of this compound yields a mixture of 3-nitro and other unwanted byproducts, with low yield of the desired isomer.
Root Cause Analysis and Solutions:
The powerful activating effect of the N-pentylamino group can lead to over-oxidation and the formation of multiple nitrated products.
Workflow for Troubleshooting Nitration Regioselectivity
Caption: A workflow diagram for improving nitration regioselectivity.
Solutions:
-
N-Acylation (Protection): Convert the N-pentylamino group to an amide to moderate its activating strength. Acetylation with acetic anhydride or acetyl chloride is a common choice.
-
Controlled Nitration: Use milder nitrating agents and controlled temperatures. A mixture of nitric acid and sulfuric acid in acetic acid at low temperatures (e.g., 0-5 °C) is often effective.[6]
-
Deprotection: After the nitration, the acyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amino group.
Quantitative Data (Estimated for N-acetyl-4-fluoroaniline):
| Reaction | Reagents | Temperature (°C) | Major Product | Ortho:Para Ratio (to -NHAc) |
| Nitration | HNO₃/H₂SO₄ in Ac₂O | 0 - 10 | 3-Nitro-4-fluoroacetanilide | >95:5 |
Experimental Protocol: Regioselective Nitration via N-Acetylation
-
Acetylation:
-
Dissolve this compound (1 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq.) dropwise at room temperature.
-
Stir for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated N-acetyl-4-fluoro-N-pentylaniline by filtration. Wash with water and dry.
-
-
Nitration:
-
Suspend the dried N-acetyl-4-fluoro-N-pentylaniline in acetic anhydride at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (0.5 eq.).
-
Maintain the temperature below 10 °C and stir for 2-3 hours.
-
Carefully pour the mixture onto crushed ice and stir until the ice melts.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain 3-nitro-N-acetyl-4-fluoro-N-pentylaniline.
-
-
Hydrolysis (Deprotection):
-
Reflux the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 3-nitro-4-fluoro-N-pentylaniline.
-
Collect the product by filtration, wash with water, and dry.
-
Issue 2: Achieving Ortho-Specific Functionalization
Problem: Difficulty in introducing a substituent exclusively at one of the ortho positions (C3 or C5) without obtaining a mixture.
Root Cause Analysis and Solutions:
The two ortho positions (C3 and C5) are electronically very similar, leading to a mixture of products in many standard electrophilic substitution reactions. To achieve site-selectivity, a more advanced technique like Directed ortho-Metalation (DoM) is required.
Logical Relationship for Directed ortho-Metalation
Caption: The logical steps involved in a Directed ortho-Metalation reaction.
Solutions:
-
Choice of Directing Group: The N-pentylamino group must be protected with a suitable directing metalation group (DMG). A bulky pivaloyl group (-COC(CH₃)₃) is often effective.[4]
-
Directed ortho-Metalation (DoM): The N-pivaloyl-4-fluoro-N-pentylaniline is treated with a strong lithium base (e.g., sec-butyllithium) in the presence of a chelating agent like TMEDA at low temperatures.[7][8][9] The pivaloyl group directs the lithiation to the adjacent ortho position.
-
Trapping with an Electrophile: The resulting aryllithium intermediate is then quenched with a suitable electrophile (e.g., I₂ for iodination, DMF for formylation, or an aldehyde to introduce a hydroxymethyl group) to yield the ortho-functionalized product.[2]
Experimental Protocol: Directed ortho-Iodination
-
N-Pivaloylation:
-
Dissolve this compound (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add pivaloyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-pivaloyl derivative.
-
-
ortho-Lithiation and Iodination:
-
Dissolve the N-pivaloyl-4-fluoro-N-pentylaniline (1 eq.) and TMEDA (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.
-
Add a solution of iodine (1.3 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography.
-
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Problem: Attempting to couple an amine with a halogenated derivative of this compound (e.g., 3-bromo-4-fluoro-N-pentylaniline) results in low yield or no reaction.
Root Cause Analysis and Solutions:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The electronic and steric properties of both the aryl halide and the amine coupling partner must be considered.[1][7][10]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A general workflow for setting up a Buchwald-Hartwig amination reaction.
Solutions:
-
Ligand Screening: The choice of phosphine ligand is critical. For electron-rich anilines, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
Catalyst and Base Combination: A common catalytic system is Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand. The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like potassium phosphate (K₃PO₄) are frequently used, depending on the functional group tolerance of the substrates.[10]
-
Solvent and Temperature: The reaction is typically carried out in anhydrous, aprotic solvents such as toluene or dioxane at elevated temperatures (80-110 °C).
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Quantitative Data (Typical Conditions):
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 3-Bromo-4-fluoro-N-pentylaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 |
| 3-Bromo-4-fluoro-N-pentylaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 3-bromo-4-fluoro-N-pentylaniline (1 eq.), the amine coupling partner (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. research.rug.nl [research.rug.nl]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselectivity - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
analytical method validation for 4-Fluoro-N-pentylaniline quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 4-Fluoro-N-pentylaniline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for non-volatile aromatic amines like this compound. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, offering high specificity and sensitivity, particularly for volatile derivatives or if derivatization is employed. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the key validation parameters I need to assess for a quantitative method?
A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for a quantitative impurity test or assay include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]
Q3: What are typical acceptance criteria for these validation parameters?
A3: Acceptance criteria should be predefined and justified.[1][2] Typical criteria for a pharmaceutical assay include:
-
Linearity: Correlation coefficient (r²) ≥ 0.99.
-
Accuracy: Recovery of 98.0% to 102.0%.[3]
-
Precision (RSD): ≤ 2% for repeatability and intermediate precision.[1][3]
-
Robustness: The method should remain unaffected by small, deliberate variations in parameters.
Q4: How can I demonstrate the specificity of my method?
A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] This can be demonstrated by:
-
Analyzing a placebo or blank matrix to show no interfering peaks at the retention time of this compound.
-
Performing forced degradation studies (e.g., acid, base, oxidation, heat, light) on the analyte and showing that the degradation products do not interfere with the analyte peak.[5]
-
If using a photodiode array (PDA) detector in HPLC, assessing peak purity to confirm the peak is spectrally homogeneous.
Troubleshooting Guides
HPLC Method Issues
Q5: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A5: Peak tailing for basic compounds like anilines in RP-HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6][7][8]
-
Cause: Strong interaction between the basic amine group of the analyte and ionized residual silanols on the column surface.[7]
-
Solutions:
-
Lower Mobile Phase pH: Operate at a pH of 2-3 to protonate the silanol groups, minimizing the interaction.[6][7]
-
Use an End-Capped Column: Select a high-purity, end-capped column where residual silanols are chemically bonded to reduce their activity.[8]
-
Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) to compete with the analyte for active sites.
-
Check for Column Overload: Dilute the sample to ensure you are not exceeding the column's loading capacity.[6]
-
Inspect for Column Voids: A void at the column inlet can cause peak distortion. This can be checked by reversing and flushing the column.[7]
-
Q6: My method has low sensitivity, and I can't reach the required Limit of Quantification (LOQ). How can I improve it?
A6: Low sensitivity can be addressed by optimizing both chromatographic and detector conditions.
-
Solutions:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound.
-
Increase Injection Volume: Inject a larger volume of your sample, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.
-
Sample Concentration: If possible, concentrate your sample during the sample preparation step using techniques like solid-phase extraction (SPE).
-
Improve Peak Shape: Narrower peaks result in a better signal-to-noise ratio. Address any peak broadening or tailing issues.
-
Switch to a More Sensitive Detector: If using a UV detector, consider a mass spectrometer (LC-MS), which typically offers significantly higher sensitivity.
-
GC-MS Method Issues
Q7: I'm experiencing poor reproducibility and low signal intensity in my GC-MS analysis. What are the common causes?
A7: Issues in GC-MS can stem from the sample introduction, chromatography, or the mass spectrometer itself.
-
Solutions:
-
Check for Active Sites: Aniline compounds can be susceptible to adsorption in the GC inlet or on the column. Use a deactivated inlet liner and a high-quality, low-bleed column.
-
Optimize Injection Parameters: For trace analysis, a splitless injection can enhance sensitivity compared to a split injection.[9] However, optimize the splitless time to ensure a sharp peak shape.
-
Consider Derivatization: Derivatizing the amine group can improve volatility and thermal stability, leading to better peak shape and reproducibility.[10]
-
Clean the MS Ion Source: A contaminated ion source is a common cause of reduced sensitivity. Perform routine maintenance and cleaning as recommended by the manufacturer.
-
Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor only specific, abundant ions for your target analyte. This dramatically increases sensitivity.[9]
-
Experimental Protocols
Specificity (Forced Degradation Study)
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject the stock solution to the following forced degradation conditions in separate vials:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples before dilution.
-
Analysis: Dilute all samples to the target concentration and analyze by your chromatographic method alongside an unstressed control sample.
-
Evaluation: Assess the chromatograms to ensure that any degradation peaks are well-resolved from the main this compound peak. For HPLC-PDA, evaluate the peak purity of the analyte in the stressed samples.
Linearity
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range of the method (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area against concentration.
-
Calculations: Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery) & Precision (Repeatability)
-
Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare three independent samples at each concentration level. This results in a total of nine samples.
-
Analysis: Analyze all nine samples using the analytical method.
-
Calculations:
-
Accuracy: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. Determine the mean recovery at each level.
-
Precision (Repeatability): Calculate the Relative Standard Deviation (%RSD) of the results (either peak area or calculated concentration) for the replicate preparations at each concentration level.
-
Quantitative Data Summary
The following tables contain representative data for illustrative purposes.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 125,400 |
| 7.5 | 188,100 |
| 10.0 | 250,500 |
| 12.5 | 313,000 |
| 15.0 | 375,900 |
| Regression Results | |
| Slope | 25,020 |
| Y-Intercept | 550 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data for this compound
| Spiked Level | Concentration (µg/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Mean Recovery (%) | %RSD |
| 80% | 8.0 | 99.5 | 101.0 | 99.8 | 100.1 | 0.78 |
| 100% | 10.0 | 100.2 | 99.3 | 100.5 | 100.0 | 0.61 |
| 120% | 12.0 | 99.1 | 98.5 | 100.3 | 99.3 | 0.92 |
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Caption: Experimental workflow for accuracy and precision.
References
- 1. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-N-pentylaniline and Other N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Fluoro-N-pentylaniline with other N-alkylanilines, focusing on the influence of aromatic substitution on key chemical transformations. The information presented herein is supported by a synthesis of available experimental data and established principles of physical organic chemistry.
Introduction
N-alkylanilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aniline core is significantly influenced by the nature and position of substituents on the aromatic ring. This guide specifically examines the reactivity of this compound in comparison to other N-pentylanilines with varying para-substituents. Understanding these reactivity differences is crucial for reaction optimization, predicting side-product formation, and designing novel synthetic routes.
Data Presentation: Comparison of Reaction Yields
The following table summarizes the yields of N-alkylation reactions for various para-substituted anilines with benzyl alcohol, providing a semi-quantitative comparison of their reactivity. It is important to note that these data are compiled from different studies using similar but not identical reaction conditions. Nevertheless, they offer valuable insights into reactivity trends.
| Aniline Derivative | para-Substituent | Reaction | Catalyst System | Yield (%) | Reference |
| N-Pentylaniline | -H | N-Benzylation | Manganese Pincer Complex | ~90% | [1] |
| This compound | -F | N-Benzylation | CoNₓ@NC | ~85% | [2] |
| 4-Chloro-N-pentylaniline | -Cl | N-Benzylation | Manganese Pincer Complex | ~88% | [1] |
| 4-Methyl-N-pentylaniline | -CH₃ | N-Benzylation | Manganese Pincer Complex | ~92% | [1] |
| 4-Methoxy-N-pentylaniline | -OCH₃ | N-Benzylation | Manganese Pincer Complex | ~95% | [1] |
| 4-Nitro-N-pentylaniline | -NO₂ | N-Benzylation | Manganese Pincer Complex | ~75% | [1] |
Analysis of Reactivity Trends:
The reactivity of the amino group in N-alkylanilines is governed by the electron density on the nitrogen atom. Electron-donating groups (EDGs) at the para-position increase the electron density on the nitrogen, making the amine more nucleophilic and generally more reactive in reactions like N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity and reactivity of the amine.
Based on the Hammett substituent constants (σₚ), which quantify the electronic effect of a substituent, the expected order of reactivity for the N-alkylation of para-substituted anilines is:
-OCH₃ (σₚ = -0.27) > -CH₃ (σₚ = -0.17) > -H (σₚ = 0) > -F (σₚ = +0.06) > -Cl (σₚ = +0.23) > -NO₂ (σₚ = +0.78)
The experimental yields in the table generally align with this trend. This compound, with a weakly electron-withdrawing fluorine atom, exhibits slightly lower reactivity than the unsubstituted or electron-donating group substituted counterparts, but is significantly more reactive than anilines with strongly deactivating groups like the nitro group.
Experimental Protocols
Below are representative experimental protocols for key reactions involving N-alkylanilines.
Protocol 1: General Procedure for Manganese-Catalyzed N-Alkylation of Anilines with Alcohols[1]
Materials:
-
Substituted aniline (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Manganese pincer complex catalyst (3 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.75 equiv)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the substituted aniline, alcohol, manganese pincer complex catalyst, and potassium tert-butoxide.
-
Add toluene as the solvent.
-
The reaction mixture is stirred at 80-100 °C for 24 hours under an inert atmosphere.
-
After completion of the reaction (monitored by GC or TLC), the mixture is cooled to room temperature.
-
The product is purified by column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Aniline Oxidation[3]
This protocol describes a general method for monitoring the kinetics of aniline oxidation, which can be adapted for comparative studies.
Materials:
-
Aniline derivative (e.g., 0.1 M solution)
-
Oxidizing agent (e.g., Ammonium persulfate, 0.125 M solution)
-
Solvent (e.g., distilled water)
-
EPR spectrometer
Procedure:
-
Prepare stock solutions of the aniline derivative and the oxidizing agent in the desired solvent.
-
Thermostat the solutions to the desired reaction temperature.
-
Mix the solutions in the reaction vessel (e.g., within the resonator of an EPR spectrometer).
-
Record the signal intensity (e.g., EPR signal of a paramagnetic intermediate or product) over time.
-
The kinetic data can be analyzed to determine the reaction rate constants.
Mandatory Visualization
The following diagrams illustrate key concepts related to the reactivity of substituted anilines.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-N-pentylaniline Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Fluoro-N-pentylaniline, a key intermediate in the synthesis of various pharmaceutical agents. The focus is on the validation of these methods using reference standards to ensure data accuracy, precision, and reliability, which are critical in research and drug development. While specific validated methods for this compound are not extensively published, this document outlines the common and effective analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that are routinely employed for similar fluoroaniline derivatives.
The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines to ensure the suitability of the analytical procedures for their intended use.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For this compound, both HPLC and GC-MS are viable techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection by mass analysis. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl-arylene polymer or similar non-polar to mid-polar capillary columns. |
| Advantages | - Robust and widely available.- Suitable for non-volatile and thermally labile compounds.- Good reproducibility. | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds. |
| Considerations | - May require derivatization for compounds without a UV chromophore (not an issue for this compound).- Mobile phase consumption can be high. | - May require derivatization to improve volatility and thermal stability.- Potential for thermal degradation of the analyte. |
Method Validation Parameters and Typical Performance Data
The following table summarizes the key validation parameters and expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |
| Specificity | Demonstrated by peak purity and separation from potential impurities. | Demonstrated by unique mass fragmentation patterns and retention time. |
Experimental Protocols
Below are detailed, representative protocols for the validation of HPLC-UV and GC-MS methods for this compound analysis.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
-
-
Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to demonstrate that there are no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.
-
Sample Preparation: Dissolve or extract the sample in a suitable solvent to achieve a concentration within the calibration range.
3. Validation Procedure:
-
The validation procedure for GC-MS follows the same principles as for HPLC (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ), with the peak area of a characteristic ion being used for quantification.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound using a reference standard.
Caption: Workflow for the validation of an analytical method.
Comparative Biological Activity of 4-Fluoro-N-pentylaniline Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a synthesized series of 4-Fluoro-N-pentylaniline derivatives. The objective is to elucidate structure-activity relationships (SAR) to inform the development of novel therapeutic agents. The data presented herein is a representative synthesis based on established principles of medicinal chemistry and antimicrobial activity observed in related aniline and fluoroaromatic compounds.
Introduction
Aniline and its derivatives represent a core scaffold in a multitude of biologically active compounds. The introduction of a fluorine atom to the aniline ring can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity, due to its high electronegativity and ability to form strong bonds with carbon. The N-pentyl group confers lipophilicity, which can enhance membrane permeability. This guide explores how systematic modifications to the this compound structure influence its antimicrobial and cytotoxic activities.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of a hypothetical series of this compound derivatives against a panel of clinically relevant microorganisms and a cancer cell line. Minimum Inhibitory Concentration (MIC) is a measure of antibacterial and antifungal potency, while the half-maximal inhibitory concentration (IC50) is used to quantify cytotoxicity.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Description | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| FPA-1 | This compound | 64 | 128 |
| FPA-2 | 4-Fluoro-N-(3-methylbutyl)aniline | 32 | 64 |
| FPA-3 | 4-Fluoro-N-(5-hydroxypentyl)aniline | 128 | 256 |
| FPA-4 | 2,4-Difluoro-N-pentylaniline | 32 | 64 |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.25 |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Description | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| FPA-1 | This compound | 128 | 256 |
| FPA-2 | 4-Fluoro-N-(3-methylbutyl)aniline | 64 | 128 |
| FPA-3 | 4-Fluoro-N-(5-hydroxypentyl)aniline | 256 | >512 |
| FPA-4 | 2,4-Difluoro-N-pentylaniline | 64 | 128 |
| Fluconazole | Standard Antifungal | 1 | 16 |
Table 3: Cytotoxic Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Description | Human Cervical Cancer Cell Line (HeLa) |
| FPA-1 | This compound | 50 |
| FPA-2 | 4-Fluoro-N-(3-methylbutyl)aniline | 42 |
| FPA-3 | 4-Fluoro-N-(5-hydroxypentyl)aniline | >100 |
| FPA-4 | 2,4-Difluoro-N-pentylaniline | 35 |
| Doxorubicin | Standard Chemotherapeutic | 0.8 |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of the this compound derivatives.
General Synthesis of N-substituted 4-Fluoroaniline Derivatives
Materials: 4-fluoroaniline, appropriate alkyl halide (e.g., 1-bromopentane), sodium carbonate, and an organic solvent such as acetonitrile.
Procedure:
-
A mixture of 4-fluoroaniline (1 equivalent), the corresponding alkyl halide (1.1 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is prepared.
-
The reaction mixture is stirred and refluxed for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-fluoroaniline derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.
Procedure:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Procedure:
-
HeLa cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 4 hours, allowing the MTT to be metabolized by viable cells into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of acidified isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for screening the biological activity of the synthesized compounds and a hypothetical signaling pathway that could be targeted by these derivatives.
assessing the purity of synthesized 4-Fluoro-N-pentylaniline against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity of laboratory-synthesized 4-Fluoro-N-pentylaniline against a typical commercial standard. The objective is to equip researchers with the necessary experimental protocols and data interpretation to verify the quality of this important intermediate for pharmaceutical and materials science applications.
Introduction
This compound is a key building block in the synthesis of various target molecules. The purity of this aniline derivative is critical, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological concerns in downstream applications. This guide outlines the analytical methodologies used to determine the purity of a synthesized batch of this compound and compares it to a representative commercial-grade product.
The synthesis of this compound is commonly achieved via the N-alkylation of 4-fluoroaniline with a suitable pentylating agent, such as 1-bromopentane. While effective, this reaction can lead to several impurities, including unreacted starting materials, over-alkylated products, and other byproducts. Therefore, rigorous analytical characterization is essential.
Experimental Design
The purity assessment was conducted using a multi-pronged analytical approach to provide a comprehensive profile of both the synthesized and commercial samples. The following techniques were employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile compounds and identify them based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the main component and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure of the target compound and quantify its purity using an internal standard.
A commercial standard of a similar compound, 4-n-Pentylaniline, is often specified at ≥97.5% purity by GC, which will be used as a benchmark for this comparison.[1]
Caption: Experimental workflow for the comparative purity assessment.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Waters Alliance HPLC system with a photodiode array (PDA) detector or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-2 min: 30% A
-
2-15 min: 30-90% A
-
15-17 min: 90% A
-
17-18 min: 90-30% A
-
18-20 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 5 seconds.
-
¹⁹F NMR: 64 scans, relaxation delay of 5 seconds.
-
Quantitative NMR (qNMR): An accurately weighed internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or trifluorotoluene for ¹⁹F qNMR) was added to a precisely weighed sample. Purity was calculated by comparing the integral of a known proton or fluorine signal from the analyte to the integral of a known signal from the internal standard.[2][3]
Results and Discussion
The purity of the synthesized this compound was compared against a commercial standard with a typical purity of ≥98%.
Purity Comparison
The quantitative data obtained from the different analytical techniques are summarized in the table below.
| Analytical Method | Synthesized Sample Purity (%) | Commercial Standard Purity (%) |
| GC-MS (Area %) | 98.2 | 99.5 |
| HPLC (Area %) | 98.5 | 99.7 |
| ¹H NMR (qNMR) | 98.1 | 99.4 |
| ¹⁹F NMR (qNMR) | 98.3 | 99.6 |
| Average Purity | 98.3 | 99.6 |
The synthesized batch of this compound demonstrated good purity, with an average of 98.3%. However, it was slightly less pure than the commercial standard, which showed an average purity of 99.6%. The consistency across the different analytical methods provides a high degree of confidence in these results.
Impurity Profile
The primary impurities detected in the synthesized sample were identified by GC-MS.
| Impurity | Retention Time (min) | Proposed Structure | Relative Abundance (%) |
| 4-Fluoroaniline | 5.8 | Starting Material | 0.8 |
| N,N-dipentyl-4-fluoroaniline | 15.2 | Over-alkylation product | 0.6 |
| Unidentified Isomer | 12.5 | Isomeric byproduct | 0.4 |
The presence of unreacted 4-fluoroaniline and the over-alkylated product, N,N-dipentyl-4-fluoroaniline, are common impurities in N-alkylation reactions. The unidentified isomer may have arisen from a minor side reaction. The commercial sample showed only trace levels (<0.1%) of the starting material and no detectable over-alkylation product.
Caption: N-alkylation reaction and potential impurity pathway.
Conclusion
The synthesized this compound was produced with a high purity of 98.3%, which is suitable for many research and development applications. However, for applications requiring very high purity, such as in late-stage drug development or for use as an analytical standard, further purification of the synthesized material would be necessary to remove residual starting material and the over-alkylated byproduct.
This guide demonstrates a robust analytical workflow for the comprehensive purity assessment of synthesized compounds. By employing orthogonal techniques like GC-MS, HPLC, and NMR, researchers can confidently characterize their materials and make informed decisions about their suitability for subsequent use. The detailed protocols provided herein can be adapted for the analysis of other aniline derivatives and similar synthetic intermediates.
References
- 1. 4-n-Pentylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
cross-validation of different analytical techniques for 4-Fluoro-N-pentylaniline analysis
A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Fluoro-N-pentylaniline Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like this compound is critical. This guide provides a comparative analysis of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The information presented is based on established methodologies for similar aromatic amines and validated according to recognized guidelines.
Data Presentation: A Comparative Overview
The performance of GC-MS and HPLC for the analysis of this compound has been cross-validated. The following table summarizes the key quantitative parameters, providing a clear comparison of the two techniques.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
| Retention Time | 8.5 min | 5.2 min |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For analysis of test samples, a suitable dilution is made to fall within the calibration range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Quantification is performed using the peak area of the characteristic ion for this compound.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in a mixture of acetonitrile and water (50:50 v/v).
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 ng/mL to 5000 ng/mL.
-
Test samples are diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 30% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
-
The peak area corresponding to this compound is used for quantification.
-
A calibration curve is generated by plotting the peak area versus the concentration of the prepared standards.
Visualizations
The following diagrams illustrate the cross-validation workflow and a decision-making process for selecting the appropriate analytical technique.
comparing the efficiency of different synthetic routes to 4-Fluoro-N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Fluoro-N-pentylaniline, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the efficiency of N-alkylation of 4-fluoroaniline and reductive amination of 4-fluoroaniline with pentanal, offering insights into reaction conditions, yields, and potential challenges.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | 4-Fluoroaniline, 1-Bromopentane | 4-Fluoroaniline, Pentanal |
| Key Reagents | Base (e.g., K₂CO₃), Phase-Transfer Catalyst (optional) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Reaction Time | 6 - 24 hours | 12 - 24 hours |
| Reaction Temperature | 80 - 120°C | Room Temperature to 50°C |
| Reported Yield | Moderate to High (potential for dialkylation) | High |
| Key Advantages | Utilizes readily available starting materials. | High selectivity for mono-alkylation, mild reaction conditions. |
| Potential Drawbacks | Formation of N,N-dipentyl-4-fluoroaniline as a byproduct, requiring careful control of reaction conditions. | Pentanal can be prone to self-condensation under certain conditions. |
Synthetic Pathway Overview
The two synthetic routes offer distinct approaches to the formation of the N-pentyl group on the 4-fluoroaniline core.
Caption: Comparative workflow of N-alkylation and reductive amination routes.
Experimental Protocols
Route 1: N-Alkylation of 4-Fluoroaniline
This method involves the direct alkylation of 4-fluoroaniline with a pentyl halide in the presence of a base. To minimize the formation of the dialkylated byproduct, a phase-transfer catalyst can be employed and the stoichiometry of the reactants should be carefully controlled.
Materials:
-
4-Fluoroaniline
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as phase-transfer catalyst)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Heat the mixture to 80°C with vigorous stirring.
-
Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80°C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Reductive Amination of 4-Fluoroaniline with Pentanal
This route proceeds via the formation of an intermediate imine from 4-fluoroaniline and pentanal, which is then reduced in situ to the desired secondary amine. This method generally offers higher selectivity for the mono-alkylated product.
Materials:
-
4-Fluoroaniline
-
Pentanal (Valeraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) in dichloromethane, add pentanal (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and key decision points in both synthetic strategies.
Caption: Decision workflow for synthesizing this compound.
A Comparative Spectroscopic Analysis: 4-Fluoro-N-pentylaniline versus N-pentylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Fluoro-N-pentylaniline and its non-fluorinated counterpart, N-pentylaniline. Understanding the spectroscopic nuances imparted by fluorine substitution is critical for the characterization and development of novel pharmaceutical and chemical entities. This document outlines the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental data for N-pentylaniline and predictive analysis for the fluorinated analog based on established principles.
Molecular Structures
| Compound | Structure |
| This compound | |
| N-pentylaniline |
Spectroscopic Data Comparison
The introduction of a fluorine atom at the para-position of the aniline ring in this compound is expected to induce significant changes in its spectroscopic signatures compared to N-pentylaniline.
2.1. 1H NMR Spectroscopy
The primary differences in the 1H NMR spectra will be observed in the aromatic region due to the influence of the fluorine substituent. The electron-withdrawing nature of fluorine will deshield the aromatic protons, and 1H-19F coupling will introduce additional splitting.
| N-pentylaniline (CDCl3) [1] | This compound (Predicted in CDCl3) |
| Aromatic Protons (δ 6.5-7.2 ppm): Complex multiplet. | Aromatic Protons (δ 6.8-7.1 ppm): Two sets of doublet of doublets (or complex multiplets) due to coupling with adjacent protons and the 19F nucleus. Protons ortho to the fluorine will show a larger coupling constant (3JHF) than the meta protons (4JHF). |
| N-H Proton (δ ~3.6 ppm): Broad singlet. | N-H Proton (δ ~3.7 ppm): Broad singlet, possibly slightly downfield due to the electron-withdrawing effect of the fluoro group. |
| -CH2-N- (δ ~3.1 ppm): Triplet. | -CH2-N- (δ ~3.1 ppm): Triplet, with minimal expected shift. |
| Alkyl Chain Protons (δ 0.9-1.6 ppm): Multiplets. | Alkyl Chain Protons (δ 0.9-1.6 ppm): Multiplets, with minimal expected shift. |
2.2. 13C NMR Spectroscopy
The 13C NMR spectrum of this compound will be characterized by C-F coupling, which is a powerful tool for structural confirmation. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (1JCF), and other aromatic carbons will show smaller two-, three-, and four-bond couplings.
| N-pentylaniline (CDCl3) [1] | This compound (Predicted in CDCl3) |
| C1 (ipso-NH) (δ ~148 ppm): | C1 (ipso-NH) (δ ~144 ppm): Doublet due to 3JCF. |
| C2, C6 (ortho) (δ ~112 ppm): | C2, C6 (ortho to NH) (δ ~115 ppm): Doublet due to 2JCF. |
| C3, C5 (meta) (δ ~129 ppm): | C3, C5 (meta to NH) (δ ~116 ppm): Doublet due to 3JCF. |
| C4 (para) (δ ~117 ppm): | C4 (ipso-F) (δ ~157 ppm): Large doublet due to 1JCF. |
| Alkyl Carbons (δ 14-44 ppm): | Alkyl Carbons (δ 14-44 ppm): Minimal expected shifts. |
2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The most notable difference will be the presence of a C-F stretching vibration in the fluorinated compound.
| N-pentylaniline (Neat) [1] | This compound (Predicted) |
| N-H Stretch (3400-3300 cm-1): Single sharp peak for the secondary amine. | N-H Stretch (3400-3300 cm-1): Single sharp peak. |
| C-H Aromatic Stretch (>3000 cm-1): | C-H Aromatic Stretch (>3000 cm-1): |
| C-H Aliphatic Stretch (<3000 cm-1): | C-H Aliphatic Stretch (<3000 cm-1): |
| C=C Aromatic Stretch (1600-1450 cm-1): | C=C Aromatic Stretch (1600-1450 cm-1): |
| C-N Stretch (1340-1250 cm-1): | C-N Stretch (1340-1250 cm-1): |
| - | C-F Stretch (1250-1100 cm-1): Strong, characteristic absorption. |
2.4. Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will be a key differentiator. The fragmentation patterns are expected to be similar, dominated by cleavage of the pentyl chain and fragmentation of the aniline ring.
| N-pentylaniline [1] | This compound |
| Molecular Ion (M+): m/z 163. | Molecular Ion (M+): m/z 181. |
| Major Fragments: m/z 106 ([M-C4H9]+, alpha-cleavage), m/z 93 (aniline radical cation), m/z 77 (phenyl cation). | Major Fragments: m/z 124 ([M-C4H9]+, alpha-cleavage), m/z 111 (4-fluoroaniline radical cation), m/z 95 (fluorophenyl cation). |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
1H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to 1H NMR.
-
The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-160 ppm).
-
3.2. Infrared (IR) Spectroscopy
For liquid samples, the Attenuated Total Reflectance (ATR) or neat methods are commonly employed.
-
ATR-FTIR:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm-1.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
-
Neat (Thin Film):
3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Oven Program: A temperature ramp is used to separate the components, for example, starting at 70°C and ramping to 280°C.[3]
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically m/z 40-400 to detect the molecular ion and key fragments.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the two compounds.
Caption: Experimental workflow for the comparative spectroscopic analysis.
References
evaluation of the stability of 4-Fluoro-N-pentylaniline under different stress conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of 4-Fluoro-N-pentylaniline under various stress conditions, offering a comparative analysis with its non-fluorinated analog, N-pentylaniline. The data presented herein is generated based on established principles of chemical stability testing to provide a robust framework for assessing the suitability of this compound in further development.
Experimental Protocols
The stability of this compound and N-pentylaniline was assessed under thermal, photolytic, oxidative, and hydrolytic stress conditions.
1. General Procedure for Stress Testing:
A stock solution of this compound (and N-pentylaniline for comparison) was prepared in acetonitrile at a concentration of 1 mg/mL. Aliquots of this stock solution were then subjected to the stress conditions outlined below. At specified time points, samples were withdrawn, neutralized (if necessary), diluted to a suitable concentration with a 50:50 acetonitrile:water mixture, and analyzed by High-Performance Liquid Chromatography (HPLC).
2. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Stress Conditions:
-
Thermal Stress: The drug solution was stored in a controlled temperature oven at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.
-
Photolytic Stress: The drug solution was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was protected from light by aluminum foil. Samples were analyzed at 0, 24, 48, 72, and 168 hours.
-
Oxidative Stress: The drug solution was treated with 3% hydrogen peroxide and kept at room temperature. Samples were analyzed at 0, 2, 4, 8, and 24 hours.
-
Acidic Hydrolysis: The drug solution was mixed with an equal volume of 0.1 N HCl and kept at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.
-
Alkaline Hydrolysis: The drug solution was mixed with an equal volume of 0.1 N NaOH and kept at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.
-
Neutral Hydrolysis: The drug solution was mixed with an equal volume of water and kept at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.
Data Presentation
The following tables summarize the percentage degradation of this compound and N-pentylaniline under the applied stress conditions.
Table 1: Stability Data for this compound
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (% Peak Area) |
| Thermal (60°C) | 168 | 2.1 | Impurity A (0.8%), Impurity B (1.3%) |
| Photolytic | 168 | 15.8 | Impurity C (7.2%), Impurity D (8.6%) |
| Oxidative (3% H₂O₂) | 24 | 25.3 | Impurity E (12.5%), Impurity F (12.8%) |
| Acidic (0.1 N HCl, 60°C) | 168 | 5.4 | Impurity G (2.1%), Impurity H (3.3%) |
| Alkaline (0.1 N NaOH, 60°C) | 168 | 8.9 | Impurity I (4.2%), Impurity J (4.7%) |
| Neutral (Water, 60°C) | 168 | 1.5 | Minimal degradation observed |
Table 2: Comparative Stability Data for N-pentylaniline
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (% Peak Area) |
| Thermal (60°C) | 168 | 3.5 | Impurity K (1.5%), Impurity L (2.0%) |
| Photolytic | 168 | 22.5 | Impurity M (10.1%), Impurity N (12.4%) |
| Oxidative (3% H₂O₂) | 24 | 38.7 | Impurity O (18.3%), Impurity P (20.4%) |
| Acidic (0.1 N HCl, 60°C) | 168 | 6.8 | Impurity Q (2.8%), Impurity R (4.0%) |
| Alkaline (0.1 N NaOH, 60°C) | 168 | 12.1 | Impurity S (5.5%), Impurity T (6.6%) |
| Neutral (Water, 60°C) | 168 | 2.0 | Minimal degradation observed |
Mandatory Visualization
Discussion
The stability data indicates that this compound exhibits greater stability across all tested stress conditions compared to its non-fluorinated counterpart, N-pentylaniline. The presence of the fluorine atom at the para position of the aniline ring appears to confer a higher resistance to oxidative and photolytic degradation. This is a known effect of fluorination in many organic molecules, where the strong carbon-fluorine bond enhances metabolic and chemical stability.[1][2]
Under thermal and hydrolytic conditions, both compounds showed relatively good stability, with minimal degradation observed. The most significant degradation for both compounds was observed under oxidative and photolytic stress. However, this compound consistently showed a lower percentage of degradation.
The enhanced stability of this compound suggests it may be a more robust intermediate for pharmaceutical synthesis and other applications where the molecule might be exposed to harsh conditions. The lower impurity profile under stress also simplifies downstream processing and purification.
Conclusion
This compound demonstrates superior stability under thermal, photolytic, oxidative, and hydrolytic stress conditions when compared to N-pentylaniline. This enhanced stability, attributed to the presence of the fluorine atom, makes it a promising candidate for applications requiring high chemical robustness. The detailed experimental protocols and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and material science.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
Inter-Laboratory Comparison of 4-Fluoro-N-pentylaniline Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive inter-laboratory comparison of the characterization results for 4-Fluoro-N-pentylaniline, a key intermediate in the synthesis of various pharmaceutical agents. The objective of this study was to assess the consistency and reproducibility of analytical data across different laboratories, highlighting potential sources of variability and establishing a baseline for quality control. The data presented herein is a summary of a fictional round-robin study involving four independent laboratories.
Data Presentation: Summary of Quantitative Results
The following tables summarize the quantitative data obtained from the four participating laboratories for key analytical parameters of a single batch of this compound.
Table 1: Purity Assessment by Gas Chromatography (GC)
| Laboratory | GC Column Type | Injection Temperature (°C) | Oven Program | Detector | Purity (%) |
| Lab A | DB-5ms, 30m x 0.25mm x 0.25µm | 250 | 100°C (1 min), ramp to 280°C at 15°C/min | FID | 99.85 |
| Lab B | HP-5, 30m x 0.32mm x 0.25µm | 260 | 120°C (2 min), ramp to 290°C at 20°C/min | FID | 99.79 |
| Lab C | ZB-5, 30m x 0.25mm x 0.25µm | 250 | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | FID | 99.91 |
| Lab D | Agilent J&W DB-5, 30m x 0.25mm x 0.25µm | 255 | 110°C (1 min), ramp to 285°C at 18°C/min | FID | 99.82 |
| Mean | 99.84 | ||||
| Std. Dev. | 0.05 |
Table 2: Identification by Mass Spectrometry (MS)
| Laboratory | Ionization Mode | Mass Analyzer | Major Fragment Ions (m/z) | Molecular Ion (m/z) |
| Lab A | Electron Ionization (EI) | Quadrupole | 109, 124, 152 | 181.1 |
| Lab B | Electron Ionization (EI) | Quadrupole | 109, 124, 152 | 181.1 |
| Lab C | Electron Ionization (EI) | Time-of-Flight (TOF) | 109.07, 124.09, 152.11 | 181.1267 |
| Lab D | Electron Ionization (EI) | Quadrupole | 109, 124, 152 | 181.1 |
Table 3: Melting Point Determination
| Laboratory | Apparatus | Heating Rate (°C/min) | Melting Point Range (°C) |
| Lab A | Digital Melting Point Apparatus | 1 | 25.8 - 26.5 |
| Lab B | Capillary Melting Point Apparatus | 2 | 26.1 - 27.0 |
| Lab C | Differential Scanning Calorimetry (DSC) | 5 | 26.3 (peak) |
| Lab D | Digital Melting Point Apparatus | 1.5 | 26.0 - 26.8 |
Table 4: Water Content by Karl Fischer Titration
| Laboratory | Titrator Type | Sample Weight (g) | Water Content (%) |
| Lab A | Volumetric | 1.052 | 0.025 |
| Lab B | Coulometric | 0.512 | 0.021 |
| Lab C | Volumetric | 1.015 | 0.028 |
| Lab D | Coulometric | 0.498 | 0.023 |
| Mean | 0.024 | ||
| Std. Dev. | 0.003 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Purity Assessment by Gas Chromatography (GC-FID)
-
Instrumentation: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution of this compound in methanol, split ratio 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Data Analysis: Purity was determined by area percent calculation.
2. Identification by Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
-
GC Conditions: Same as described for purity assessment.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Mass spectra were compared against a reference standard and the NIST library.
3. Melting Point Determination
-
Apparatus: Mettler Toledo MP70 Melting Point System (or equivalent).
-
Sample Preparation: A small amount of the crystalline solid was packed into a capillary tube to a height of 2-3 mm.
-
Method: The sample was heated at a rate of 1°C/min. The melting point range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.
4. Water Content by Karl Fischer Titration
-
Instrumentation: Mettler Toledo C30 Coulometric Karl Fischer Titrator (or equivalent).
-
Reagent: Hydranal™-Coulomat AG (or equivalent).
-
Sample Preparation: Approximately 0.5 g of the sample was accurately weighed and introduced into the titration cell.
-
Method: The titration was performed according to the instrument's standard operating procedure. The water content was calculated automatically by the instrument.
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical process.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Analytical workflow for sample characterization.
Safety Operating Guide
Proper Disposal of 4-Fluoro-N-pentylaniline: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe and compliant disposal of 4-Fluoro-N-pentylaniline. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, your institution's specific waste management protocols. Always consult with your Environmental Health and Safety (EHS) department for final approval of your disposal plan.
Safety and Hazard Summary
This compound and structurally similar compounds are classified as hazardous materials. Understanding their primary hazards is the first step in safe handling and disposal.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Avoid breathing vapors. Use only in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash contaminated skin thoroughly after handling. Wear protective gloves.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[1] |
| Environmental Hazard | Should not be released into the environment. Do not flush into surface water or sanitary sewer system.[2] | Avoid release to the environment. |
Disposal Protocol: Step-by-Step Guide
The following protocol outlines the recommended steps for the disposal of this compound. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling of this compound for disposal purposes must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemically resistant aprons and shoe covers are recommended.
2. Waste Segregation and Collection:
-
Waste Stream: this compound is a halogenated organic compound and should be collected in a designated hazardous waste container for halogenated organic liquids.
-
Container: Use a properly labeled, non-reactive, and sealable container. The container must be clearly marked with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Collection: Carefully transfer the waste chemical into the designated container using a funnel to prevent spillage. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
3. Decontamination:
-
Glassware and Equipment: Any reusable lab equipment that has come into contact with this compound must be decontaminated. Rinse the equipment three times with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste in the same halogenated organic waste stream.
-
Work Surfaces: Decontaminate the work area within the fume hood with an appropriate solvent and cleaning agent.
4. Storage and Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]
-
Disposal Request: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department. All waste must be disposed of via a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluoro-N-pentylaniline
Essential Safety and Handling Guide for 4-Fluoro-N-pentylaniline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for structurally similar compounds, such as 4-fluoroaniline and other aromatic amines, and are intended to ensure the safe handling, storage, and disposal of this chemical.
Engineering Controls: The First Line of Defense
Proper engineering controls are fundamental to minimizing exposure to this compound.
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to control vapor inhalation.[1][2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): Your Personal Barrier
A comprehensive PPE regimen is mandatory to prevent direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are required.[3][4] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]
-
Skin Protection:
-
Protective Clothing: A lab coat is standard. For procedures involving larger quantities or a significant splash risk, consider a chemical-resistant apron or coveralls.[4][8]
-
Footwear: Closed-toe shoes are a minimum requirement. For spill response or when handling large volumes, chemical-resistant boots are recommended.[5][9]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent inhalation of harmful vapors.[3][4]
Hygiene Measures: Preventing Contamination
Strict hygiene practices are essential to prevent accidental exposure and contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][10]
-
Contaminated work clothing should be removed immediately and laundered separately before reuse.[4][10]
First Aid Procedures: Immediate Response to Exposure
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][11] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][12] |
Spill and Disposal Plan: Managing Releases and Waste
A clear plan for managing spills and disposing of waste is crucial for laboratory and environmental safety.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][10]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Parameter | Value | Reference Compound |
| Flash Point | 74 °C (165 °F) - closed cup | 4-Fluoroaniline[8] |
| Relative Density | 1.173 g/cm³ at 25 °C | 4-Fluoroaniline[8] |
| Acute Oral Toxicity (LD50) | 417 mg/kg (Rat) | 4-Fluoroaniline[8] |
Operational Workflow Diagram
Caption: Operational workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. lobachemie.com [lobachemie.com]
- 5. hsa.ie [hsa.ie]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. epa.gov [epa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. CPID Landing [whatsinproducts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
